1,3-Dichloroisoquinoline-5-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloroisoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)16(12,14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAMLDGQQKKPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)S(=O)(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258633 | |
| Record name | 1,3-Dichloro-5-isoquinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930396-16-0 | |
| Record name | 1,3-Dichloro-5-isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930396-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-5-isoquinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Dichloroisoquinoline-5-sulfonyl Chloride: Technical Profile & Utilization
[1][2]
Executive Summary
1,3-Dichloroisoquinoline-5-sulfonyl chloride (CAS: 930396-16-0 ) is a specialized heterocyclic electrophile employed primarily in the development of kinase inhibitors, specifically targeting Rho-associated protein kinase (ROCK) .
Unlike the simpler 5-isoquinolinesulfonyl chloride (the precursor to Fasudil), the 1,3-dichloro variant offers a unique trifunctional scaffold. It possesses three distinct sites for nucleophilic attack, allowing for the stepwise construction of high-affinity ligands such as H-1152 . This guide details its physicochemical profile, synthetic pathways, and the critical reactivity hierarchy required for precision medicinal chemistry.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 930396-16-0 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 296.56 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Anhydrous Acetonitrile; Reacts with water/alcohols |
| Storage | Moisture sensitive; Store under inert gas (Ar/N2) at 2-8°C |
| Key Functional Groups | Sulfonyl chloride ( |
Reactivity Landscape & Regioselectivity
The utility of this scaffold lies in the differential reactivity of its three electrophilic centers. A lack of understanding of this hierarchy often leads to polymerization or polychlorinated byproducts.
The Electrophilic Hierarchy
-
Sulfonyl Chloride (
) : Most reactive. Reacts rapidly with amines/alcohols at to RT. -
C1-Chloro (
) : Highly reactive via due to the adjacent ring nitrogen (imine-like character). Reacts with nucleophiles upon heating or Lewis acid catalysis. -
C3-Chloro (
) : Least reactive. Typically requires transition metal catalysis (Suzuki/Buchwald) or harsh conditions to displace.
Figure 1: Chemoselective hierarchy of the 1,3-dichloroisoquinoline scaffold.
Synthetic Pathways[7][8][9][10]
A. Synthesis of the Core Scaffold
The industrial preparation typically involves the chlorosulfonation of the parent 1,3-dichloroisoquinoline. Direct chlorosulfonation is preferred over diazonium routes for scalability.
Reaction:
Critical Control Point: The 1,3-dichloro substitution deactivates the ring, requiring harsher conditions than simple isoquinoline. However, excessive heat (>150°C) can lead to dechlorination.
B. Protocol: Sulfonamide Coupling (General Procedure)
Target: Synthesis of H-1152 Precursor
Reagents:
-
This compound (1.0 equiv)[1]
-
Homopiperazine or target amine (1.1 equiv)
-
Triethylamine (
) or DIPEA (2.5 equiv) -
Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
-
Preparation : Purge a reaction flask with Nitrogen. Dissolve 1.0 equiv of sulfonyl chloride in anhydrous DCM (
concentration). -
Cooling : Cool the solution to
using an ice bath. Rationale: Controls the exotherm and prevents competing at the C1 position. -
Addition : Mix the amine and base in DCM. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes.
-
Reaction : Stir at
for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. -
Quench : Wash with water (
), followed by brine. -
Purification : Dry organic layer over
, concentrate, and purify via silica gel chromatography (typically Hexane/EtOAc).
Applications in Drug Discovery[5][8][11][12]
ROCK Inhibition (Rho-Kinase)
This compound is the direct precursor to H-1152 [(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine], a highly potent ROCK inhibitor (
-
Mechanism : The isoquinoline ring mimics the adenine ring of ATP, binding to the kinase active site.
-
SAR Insight : The chlorine atoms in the 1,3-positions are often removed or substituted in the final drug to reduce lipophilicity and toxicity, or retained to improve metabolic stability depending on the specific analog series. For H-1152, the chlorines are removed (reduced) or replaced by methyl groups to optimize binding.
Experimental Workflow: From Scaffold to Lead
Figure 2: Synthetic workflow for converting the scaffold into a bioactive ROCK inhibitor.
Safety & Handling
-
Corrosivity : The sulfonyl chloride moiety hydrolyzes to form HCl and sulfonic acid upon contact with moisture. Causes severe skin burns and eye damage.
-
Respiratory Hazard : Inhalation of dust or vapors can cause severe respiratory irritation. Handle only in a fume hood.
-
Decomposition : Thermal decomposition releases
, , and gases.
References
Sources
- 1. CAS 930396-16-0: 1,3-Dichloro-5-isoquinolinesulfonyl chlor… [cymitquimica.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Comparative Technical Guide: 5-Isoquinolinesulfonyl Chloride vs. 1,3-Dichloro Analogs
The following technical guide provides a comparative analysis of 5-isoquinolinesulfonyl chloride and its 1,3-dichloro substituted analogs , focusing on their roles as critical scaffolds in the development of serine/threonine kinase inhibitors (specifically ROCK, PKA, and PKC).
Optimizing Kinase Inhibitor Scaffolds for Potency and Selectivity
Executive Summary: The Scaffold Divergence
In the landscape of ATP-competitive kinase inhibitors, the isoquinoline-5-sulfonamide core is legendary. It serves as the structural foundation for Fasudil (HA-1077) , H-89 , and H-7 .
While 5-isoquinolinesulfonyl chloride (5-ISC) is the industry-standard precursor for first-generation ROCK (Rho-associated protein kinase) inhibitors, the 1,3-dichloro-5-isoquinolinesulfonyl chloride (1,3-DCISC) analog represents a chemically distinct subclass. This guide analyzes the shift from the unsubstituted core to the chlorinated analog, detailing the impact on synthetic routes, electrophilic reactivity, and Structure-Activity Relationships (SAR).
| Feature | 5-Isoquinolinesulfonyl Chloride (5-ISC) | 1,3-Dichloro Analog (1,3-DCISC) |
| Primary Application | Synthesis of Fasudil, Hydroxyfasudil | Synthesis of lipophilic/potent next-gen inhibitors |
| Electronic State | Electron-deficient heteroaromatic | Highly electron-deficient (inductive withdrawal by Cl) |
| Reactivity | Moderate electrophile; stable in dry acid | High electrophile; prone to rapid hydrolysis |
| Kinase Selectivity | Broad (PKA, PKC, ROCK, MLCK) | Tuned (Steric bulk at C1/C3 restricts promiscuity) |
Chemical Synthesis & Scalability
The introduction of chlorine atoms at the C1 and C3 positions fundamentally alters the synthetic strategy.[1] While 5-ISC is often accessible via direct chlorosulfonation, the 1,3-dichloro analog requires pre-functionalization of the pyridine ring of the isoquinoline system.
Pathway A: 5-Isoquinolinesulfonyl Chloride (Standard)
The industrial standard relies on the Sandmeyer-type reaction or Direct Chlorosulfonation .[1] The Sandmeyer route is preferred for high purity to avoid isomer mixtures.[1]
-
Step 1: Nitration of isoquinoline
5-nitroisoquinoline.[1] -
Step 2: Reduction
5-aminoisoquinoline.[1] -
Step 3: Diazotization (
) followed by reaction with and in acetic acid.[1][2]
Pathway B: 1,3-Dichloro-5-isoquinolinesulfonyl Chloride
The 1,3-dichloro core is typically synthesized via cyclization of phenylacetonitriles followed by chlorination (e.g., using
-
Step 1: Phenylacetonitrile derivative
Cyclization to Homophthalimide.[1] -
Step 2: Chlorination with
1,3-Dichloroisoquinoline.[1] -
Step 3: Chlorosulfonation using Chlorosulfonic acid (
) .[1]-
Note: The presence of Cl atoms deactivates the ring, requiring harsher sulfonation conditions (higher temp/oleum) compared to the unsubstituted parent.
-
Visualization of Synthetic Logic
Caption: Comparative synthetic workflows. The Standard Route (Green) uses diazo-chemistry, while the Analog Route (Red) relies on phosphorus-mediated chlorination prior to sulfonation.
Reactivity & Coupling Dynamics
For the medicinal chemist, the "handle" is the sulfonyl chloride group.[1][3] Its reactivity dictates the ease of library generation (coupling with amines/piperazines).[1]
Electrophilicity & Stability[1]
-
5-ISC: The pyridine ring nitrogen (N2) is basic.[1] In acidic media, protonation of N2 increases the electrophilicity of the C5 position. However, the sulfonyl chloride itself is moderately stable in ambient moisture.[1]
-
1,3-DCISC: The chlorine atoms at C1 and C3 are electron-withdrawing groups (EWG) (inductive effect, -I).
-
Effect: This significantly decreases the electron density of the isoquinoline ring.[1]
-
Consequence: The sulfonyl chloride sulfur atom becomes more electrophilic .[1]
-
Operational Hazard: 1,3-DCISC hydrolyzes much faster than 5-ISC.[1] Coupling reactions must be performed under strictly anhydrous conditions (DCM/THF with dry Et3N) to prevent formation of the sulfonic acid byproduct.[1]
-
Regiochemistry in Nucleophilic Substitution (SNAr)
A critical side-reaction risk exists with the 1,3-dichloro analog that is absent in 5-ISC.[1]
-
Risk: The C1 position in 1,3-dichloroisoquinoline is susceptible to Nucleophilic Aromatic Substitution (
), especially with strong nucleophiles (primary amines) at high temperatures. -
Control: Maintain reaction temperatures
during the sulfonamide coupling step to ensure the amine reacts with the sulfonyl chloride (kinetic control) rather than displacing the C1-chloro group (thermodynamic control).
Structure-Activity Relationship (SAR)
Why use the 1,3-dichloro analog? The substitution pattern is not arbitrary; it addresses specific limitations of the parent Fasudil scaffold.[1]
Binding Pocket Interactions
Kinase inhibitors of this class bind to the ATP-binding pocket.[1] The isoquinoline ring mimics the adenine ring of ATP.[1]
-
H-Bonding: The isoquinoline Nitrogen (N2) accepts a hydrogen bond from the hinge region of the kinase (e.g., Met156 in ROCK1).
-
1,3-Dichloro Modification:
-
Lipophilicity: Increases LogP, improving cell membrane permeability and blood-brain barrier (BBB) penetration (crucial for CNS indications like cerebral vasospasm).[1]
-
Selectivity: The C1-Cl and C3-Cl atoms add steric bulk.[1] This can prevent binding to kinases with smaller gatekeeper residues or restricted pockets, potentially reducing off-target effects (e.g., reducing inhibition of PKA while maintaining ROCK potency).
-
SAR Logic Diagram
Caption: SAR impact of 1,3-dichloro substitution. Key benefits include modulated lipophilicity and steric filtering of off-target kinases.
Experimental Protocols
Protocol A: Synthesis of 5-Isoquinolinesulfonyl Chloride (Sandmeyer Method)
Standard reference method for high purity.[1]
-
Diazotization: Dissolve 5-aminoisoquinoline (10 mmol) in concentrated HCl (20 mL) and cool to -5°C. Dropwise add
(1.1 eq) in water. Stir for 30 min. -
Sulfonylation: In a separate vessel, saturate glacial acetic acid (50 mL) with
gas. Add (0.5 eq).[1] -
Combination: Slowly pour the diazonium salt solution into the
mixture. Caution: Vigorous gas evolution ( ). -
Workup: Pour onto crushed ice. Extract with DCM.[1][2] Wash organic layer with cold water and brine.[1] Dry over
.[1] -
Yield: Expect ~75-85% of a yellow solid.
Protocol B: Coupling of 1,3-DCISC with Homopiperazine
Designed to prevent C1-Cl displacement.[1]
-
Preparation: Dissolve homopiperazine (3.0 eq) in anhydrous DCM under Argon. Cool to -10°C.[1][2]
-
Addition: Dissolve 1,3-dichloro-5-isoquinolinesulfonyl chloride (1.0 eq) in DCM. Add this solution dropwise to the amine over 1 hour.[1]
-
Critical: Slow addition prevents localized high concentration of the electrophile.[1]
-
-
Reaction: Stir at 0°C for 2 hours. Do not reflux.[1]
-
Quench: Add saturated
.[1] Separate layers. -
Purification: The product is lipophilic.[1] Purify via silica gel chromatography (EtOAc/Hexane gradient).
References
-
Hidaka, H., et al. (1984).[1] "Isoquinolinesulfonamides as potent and specific protein kinase inhibitors."[1] Biochemistry.
-
Sasaki, Y., et al. (2002).[1] "Discovery of a new class of potent Rho-kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.
-
Liao, Y., et al. (2018).[1] "Preparation method of 5-isoquinoline sulfonyl chloride." Google Patents (CN108752274B).[1]
-
Jacobs, M., et al. (2006).[1] "Structure-based design of isoquinoline-class kinase inhibitors." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2023). "1,3-Dichloroisoquinoline."[1][4][5] National Center for Biotechnology Information.[1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. CN103724263A - Preparation method of quinoline-5-sulfonyl chloride - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-DICHLOROISOQUINOLINE-5-SULFONYL CHLORIDE | 930396-16-0 [chemicalbook.com]
Chemo- and Regioselective Functionalization of 1,3-Dichloroisoquinoline: A Comparative Reactivity Profile
Topic: Reactivity profile of C1 vs C3 chlorine in isoquinoline derivatives Content Type: In-depth technical guide
Executive Summary
The 1,3-dichloroisoquinoline scaffold presents a classic yet complex challenge in heterocyclic chemistry: distinguishing between two electrophilic sites that are both activated by the ring nitrogen.[1] For drug development professionals, mastering this regioselectivity is critical for designing structure-activity relationship (SAR) libraries without resorting to lengthy de novo syntheses.
This guide provides a mechanistic and practical framework for exploiting the reactivity differences between the C1 and C3 positions. We establish that C1 is kinetically dominant in both Nucleophilic Aromatic Substitution (
Electronic Basis of Regioselectivity
To predict reactivity, we must look beyond simple steric arguments and analyze the electronic stability of the transition states.
The C1 "Alpha" Effect vs. C3
While both C1 and C3 are
-
C1 Position: Located between the ring nitrogen and the fused benzene ring. Nucleophilic attack here generates a Meisenheimer complex where the negative charge is localized on the nitrogen atom and stabilized by the adjacent fused aromatic system. This position mimics an imidoyl chloride.
-
C3 Position: Isolated from the fusion point. Attack here disrupts the heteroaromaticity without the same degree of resonance stabilization from the fused ring.
Molecular Orbital Theory & Hard/Soft Acid-Base (HSAB)
-
LUMO Coefficient: DFT calculations consistently show a larger orbital coefficient at C1 in the LUMO, making it the primary site for attack by hard nucleophiles (
) and soft transition metals (Oxidative Addition). -
Bond Dissociation Energy (BDE): The C1-Cl bond is weaker due to the significant
character distortion caused by the peri-interaction with the C8 proton.
Visualization: Mechanistic Pathway
The following diagram illustrates the divergence in intermediate stability that dictates the C1 selectivity.
Figure 1: Kinetic bifurcation of nucleophilic attack. The C1 pathway is favored due to superior stabilization of the anionic intermediate.
Nucleophilic Aromatic Substitution ( )
The C1 chlorine is displaced preferentially by amines, alkoxides, and thiolates.[2] This reaction is highly reliable and scalable.
Experimental Protocol: Selective C1-Amination
Objective: Synthesis of 1-amino-3-chloroisoquinoline.
Reagents:
-
1,3-Dichloroisoquinoline (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Base:
(2.0 equiv) or -
Solvent: DMF or NMP (polar aprotic is essential)
Workflow:
-
Dissolution: Dissolve 1,3-dichloroisoquinoline in DMF (0.5 M).
-
Addition: Add base, followed by the amine dropwise at Room Temperature (RT).
-
Reaction: Heat to 60–80°C. Note: Higher temperatures (>120°C) may induce partial substitution at C3 or double substitution.
-
Monitoring: Monitor by HPLC. C1-substitution product usually appears within 2–4 hours.
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[2]
Data: Selectivity Profile
| Nucleophile | Conditions | C1 Product Yield | C3 Product Yield | Selectivity (C1:C3) |
| Morpholine | DMF, 80°C, 4h | 92% | <2% | >45:1 |
| Benzylamine | NMP, 100°C, 6h | 88% | 5% | 17:1 |
| NaOMe | MeOH, Reflux | 95% | 0% | Exclusive |
Key Insight: Steric bulk at the nucleophile slightly lowers the reaction rate but rarely reverses regioselectivity.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Contrary to some expectations that steric hindrance from the C8-proton (peri-effect) might block C1, oxidative addition occurs preferentially at C1 . The electronic activation of the C1-Cl bond overrides the steric penalty.
Experimental Protocol: Regioselective Suzuki Coupling
Objective: Synthesis of 1-aryl-3-chloroisoquinoline.
Reagents:
-
1,3-Dichloroisoquinoline (1.0 equiv)
-
Aryl Boronic Acid (1.05 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aq) -
Solvent: DME/Water or Toluene/EtOH/Water
Step-by-Step:
-
Degassing: Sparge solvents with Argon for 20 mins. Oxygen is the enemy of selectivity here (homocoupling).
-
Mixing: Combine halide, boronic acid, and base. Add catalyst last under Argon flow.
-
Activation: Heat to 80°C (oil bath). Do not microwave initially—rapid heating can sometimes decrease selectivity ratios.
-
Completion: Reaction is typically complete in 4-6 hours.
-
Purification: Silica gel chromatography. The 3-chloro group remains intact for further functionalization.
Troubleshooting Selectivity: If you observe "over-coupling" (bis-aryl product), reduce the boronic acid to 0.95 equiv and lower the temperature to 60°C.
Strategic Access to C3-Functionalized Derivatives
Since C1 is the "path of least resistance," accessing a 3-substituted-1-chloro motif or a 3-substituted motif requires strategic planning. You cannot directly attack C3 while leaving C1 as a chloride.
Strategy A: The "Block and Unlock"
To functionalize C3, you must first occupy C1.
-
Step 1 (
or Suzuki): React C1 with a group that can be removed or transformed later (e.g., a benzylamine or a specific aryl group). -
Step 2 (C3 Functionalization): Now that C1 is reacted, the C3 chlorine is the only remaining electrophile. Apply forcing conditions (higher temp, active ligands like XPhos or BrettPhos) to react at C3.
Strategy B: Reductive Dechlorination (for 3-substituted isoquinolines)
If the goal is a 3-arylisoquinoline (with H at C1):
-
Suzuki at C1: Produce 1-aryl-3-chloroisoquinoline (Wait, this gives the wrong isomer).
-
Correct Route: This is difficult.
-
Alternative: Perform Suzuki at C1 to attach a "dummy" group, react C3, then remove C1.
-
Better Route: Hydrodechlorination.
-
React 1,3-dichloroisoquinoline with HI/Red Phosphorus or catalytic hydrogenation (
). -
Note: C1-Cl is reduced before C3-Cl.
-
Product: 3-chloroisoquinoline .[3]
-
From 3-chloroisoquinoline, you can perform standard coupling to get 3-arylisoquinoline.
-
Visualization: Decision Tree for Synthesis
Figure 2: Strategic decision tree for synthetic planning. Note the difficulty in accessing Type C (3-functionalized-1-chloro) derivatives directly.
References
-
Ford, A., et al. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline.[1] Journal of the Chemical Society, Perkin Transactions 1.
-
Legros, J. Y., et al. (2001). Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions. Tetrahedron.
-
BenchChem Technical Notes. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline.
-
Science of Synthesis. (2010). Product Class 5: Isoquinolines.[4] Thieme Chemistry. (General reference for numbering and reactivity patterns).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. tutorsglobe.com [tutorsglobe.com]
An In-Depth Technical Guide to the Lipophilicity and Metabolic Stability of Dichloro-isoquinolines
For researchers, scientists, and drug development professionals, understanding the physicochemical and metabolic properties of lead compounds is paramount to successful drug discovery. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of chlorine atoms to this scaffold can profoundly influence a molecule's potency, pharmacokinetic profile, and overall suitability as a drug candidate.[3][4] This guide provides an in-depth exploration of two critical parameters—lipophilicity and metabolic stability—in the context of dichloro-isoquinolines, offering both theoretical insights and practical, field-proven experimental protocols.
The Double-Edged Sword of Dichlorination: Impact on Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[6] For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant descriptor.[7]
The addition of two chlorine atoms to the isoquinoline core generally increases lipophilicity. This is due to the hydrophobic nature of the chlorine substituent. However, the magnitude of this increase is not merely additive; it is influenced by the position of the chlorine atoms on the isoquinoline ring system. The electron-withdrawing nature of chlorine can also affect the basicity of the isoquinoline nitrogen (pKa ≈ 5.14), which in turn influences logD.[8][9]
Strategic Assessment of Lipophilicity: The Shake-Flask Method
The "shake-flask" method remains the gold standard for the experimental determination of logP due to its direct measurement approach.[10] Below is a self-validating protocol for determining the logP of a novel dichloro-isoquinoline candidate.
-
Preparation of Solvents:
-
Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period. For logD measurements, use a buffer of the desired pH (e.g., phosphate-buffered saline at pH 7.4) as the aqueous phase.[11]
-
-
Compound Preparation:
-
Prepare a stock solution of the dichloro-isoquinoline test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning:
-
In a screw-cap vial, combine a precise volume of the n-octanol stock solution with an equal volume of the pre-saturated aqueous phase.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). Avoid vigorous shaking that can lead to emulsion formation.[10]
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the dichloro-isoquinoline in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]
-
-
Calculation of logP:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.[6]
-
| Compound ID | Dichlorination Pattern | logP (Experimental) | logD at pH 7.4 (Experimental) |
| DCIQ-1 | 1,3-dichloro | Hypothetical Value | Hypothetical Value |
| DCIQ-2 | 4,6-dichloro | Hypothetical Value | Hypothetical Value |
| DCIQ-3 | 5,7-dichloro | Hypothetical Value | Hypothetical Value |
| DCIQ-4 | 6,8-dichloro | Hypothetical Value | Hypothetical Value |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values will depend on the specific compound and experimental conditions.
Navigating the Metabolic Maze: Stability of Dichloro-isoquinolines
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[13] Compounds that are rapidly metabolized often exhibit poor bioavailability and short half-lives, necessitating more frequent or higher doses. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in Phase I oxidative metabolism.[14][15]
For dichloro-isoquinolines, several metabolic pathways can be anticipated:
-
Oxidation of the Isoquinoline Ring: CYP-mediated hydroxylation of the aromatic rings is a common metabolic pathway for quinoline and isoquinoline scaffolds.[16][17] The presence of chlorine atoms, which are electron-withdrawing, can influence the regioselectivity of this oxidation.[4]
-
Dechlorination: While generally stable, the carbon-chlorine bond can be subject to metabolic cleavage, although this is less common for aryl chlorides compared to alkyl chlorides.[18]
-
Phase II Conjugation: If hydroxylation occurs, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
Probing Metabolic Fate: The Liver Microsomal Stability Assay
In vitro liver microsomal stability assays are a cornerstone of early drug discovery for assessing metabolic clearance.[13] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[19]
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of the dichloro-isoquinoline test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, buffer, and the test compound at a final concentration typically around 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Include control wells: a "minus NADPH" control to assess non-CYP-mediated degradation and a "time-zero" control.
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
-
| Compound ID | Dichlorination Pattern | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) |
| DCIQ-1 | 1,3-dichloro | Hypothetical Value | Hypothetical Value |
| DCIQ-2 | 4,6-dichloro | Hypothetical Value | Hypothetical Value |
| DCIQ-3 | 5,7-dichloro | Hypothetical Value | Hypothetical Value |
| DCIQ-4 | 6,8-dichloro | Hypothetical Value | Hypothetical Value |
| Positive Control (e.g., Verapamil) | N/A | Expected Value | Expected Value |
Note: HLM stands for Human Liver Microsomes. The values in this table are hypothetical and for illustrative purposes only.
Conclusion
The dichlorination of the isoquinoline scaffold is a powerful strategy in medicinal chemistry for modulating the properties of drug candidates. A thorough understanding and early assessment of lipophilicity and metabolic stability are critical for the successful development of these compounds. The strategic placement of chlorine atoms can be used to fine-tune these properties, blocking metabolic soft spots and optimizing the overall ADMET profile. The detailed protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals working with this important class of molecules.
References
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Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]
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ISOQUINOLINE. (n.d.). Ataman Kimya. Retrieved from [Link]
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Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]
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structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring. (2020). ResearchGate. Retrieved from [Link]
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Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]
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Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]
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In Vitro Study of the Metabolic Characteristics of Eight Isoquinoline Alkaloids from Natural Plants in Rat Gut Microbiota. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Values of logP and logk for the Test Compounds Used in This Study. (n.d.). ResearchGate. Retrieved from [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
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Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing. Retrieved from [Link]
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Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. Retrieved from [Link]
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Cytochrome P450 species involved in the metabolism of quinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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The in vitro metabolic stability study of the selected compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). MDPI. Retrieved from [Link]
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In-vitro metabolism of isotetrandrine, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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On the metabolism of quinoline and isoquinoline: Possible molecular basis for differences in biological activities. (n.d.). Research with New Jersey. Retrieved from [Link]
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Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. Retrieved from [Link]
-
Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (n.d.). MDPI. Retrieved from [Link]
-
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). ACS Publications. Retrieved from [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). MDPI. Retrieved from [Link]
-
Biologically active isoquinoline alkaloids covering 2019–2022. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative in Vitro Metabolic Profile Study of Five Cathinone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
The influence of Chloride Shift Position on hydroxychlorochalcone. (2022). ResearchGate. Retrieved from [Link]
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Methodological & Application
Regioselective functionalization of 1,3-dichloroisoquinoline-5-sulfonyl chloride
An Application Guide to the Regioselective Functionalization of 1,3-Dichloroisoquinoline-5-sulfonyl Chloride
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] The strategic functionalization of this core allows for the fine-tuning of biological activity, making versatile building blocks paramount for drug discovery campaigns. This document provides a detailed guide to the regioselective functionalization of this compound, a trifunctionalized scaffold offering three distinct points for chemical modification. We will explore the inherent reactivity hierarchy of the C1-chloro, C3-chloro, and 5-sulfonyl chloride groups and provide detailed, field-tested protocols for their selective manipulation.
Introduction: The Isoquinoline Scaffold in Drug Discovery
Isoquinoline frameworks are classified as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] Their derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4] The development of efficient synthetic methodologies to construct and diversify these scaffolds is therefore a critical endeavor for medicinal chemists.[1][5] The subject of this guide, this compound, serves as a highly valuable starting material, enabling the introduction of diversity at three key positions through controlled, regioselective reactions.
Overview of Regioselectivity and Reactivity
The three reactive sites on the this compound molecule exhibit a distinct hierarchy of reactivity, which can be exploited for selective functionalization.
-
C1-Chloro Position: This position is the most activated towards both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNA_r). The adjacent electron-withdrawing nitrogen atom polarizes the C1-Cl bond, making the carbon atom highly electrophilic and susceptible to oxidative addition by a low-valent palladium catalyst.[6]
-
C3-Chloro Position: The C3-Cl bond is significantly less reactive than the C1-Cl bond. It is electronically further from the ring nitrogen and less activated. Functionalization at this site typically requires harsher conditions or is performed after the C1 position has already been modified.[6]
-
5-Sulfonyl Chloride (-SO₂Cl): This group is an electrophilic sulfonylating agent. It does not typically participate in cross-coupling reactions but reacts readily with nucleophiles such as primary/secondary amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. This reaction is generally orthogonal to the palladium-catalyzed functionalization of the C-Cl bonds.
This differential reactivity allows for a stepwise and controlled approach to synthesizing complex, trisubstituted isoquinoline derivatives.
Caption: Reactivity hierarchy of the functional groups.
Part I: Selective Functionalization at the C1 Position
The enhanced reactivity of the C1-chloro group enables a wide range of palladium-catalyzed cross-coupling reactions to be performed with high regioselectivity.[6]
Protocol 1: C1-Selective Suzuki-Miyaura Cross-Coupling
Principle: This protocol achieves the formation of a C-C bond at the C1 position by coupling the isoquinoline with an arylboronic acid. The reaction leverages a palladium catalyst, which selectively undergoes oxidative addition into the more reactive C1-Cl bond.[6][7]
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.10 equiv) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-3-chloro-isoquinoline-5-sulfonyl chloride.
Protocol 2: C1-Selective Sonogashira Coupling
Principle: This reaction forms a C-C triple bond at the C1 position by coupling with a terminal alkyne, co-catalyzed by palladium and copper(I).[8][9][10] The selectivity is again driven by the preferential oxidative addition of the palladium catalyst to the C1-Cl bond.
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.06 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).
-
Add degassed TEA or DIPA as the solvent.
-
Add the terminal alkyne (1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 1-alkynyl-3-chloro-isoquinoline-5-sulfonyl chloride.
Protocol 3: C1-Selective Buchwald-Hartwig Amination
Principle: This protocol enables the formation of a C-N bond at the C1 position by coupling with a primary or secondary amine. The use of a palladium catalyst with a specialized phosphine ligand is crucial for this transformation.[11][12][13]
Materials and Reagents:
-
This compound
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos or similar Buchwald ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), the ligand (0.04 equiv), and NaOtBu (1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the tube and heat to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with water.
-
Dilute with ethyl acetate and separate the layers. Wash the organic phase with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the 1-amino-3-chloro-isoquinoline-5-sulfonyl chloride.
Caption: Workflow for regioselective C1 functionalization.
Part II: Functionalization of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a robust electrophile that can be functionalized independently of the chloro substituents, typically via reaction with a nucleophile.
Protocol 4: Synthesis of Sulfonamides
Principle: This protocol describes the reaction of the sulfonyl chloride with a primary or secondary amine to form a highly stable sulfonamide linkage. The reaction is typically rapid and proceeds under mild conditions.[14]
Materials and Reagents:
-
This compound (or a C1-functionalized derivative)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Pyridine or Triethylamine (2.0 equiv, as base and/or solvent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolve the isoquinoline-5-sulfonyl chloride starting material (1.0 equiv) in DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.1-1.5 equiv) followed by the dropwise addition of pyridine or triethylamine (2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting sulfonamide is often pure enough for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.
| Entry | Amine | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Benzylamine | Pyridine | DCM | 0 to RT | >90 |
| 2 | Morpholine | Triethylamine | THF | 0 to RT | >95 |
| 3 | Aniline | Pyridine | DCM | 0 to RT | >85 |
Table 1: Representative conditions for sulfonamide synthesis.
Part III: Sequential and Orthogonal Functionalization Strategy
The true synthetic power of this compound is realized through sequential functionalization, leveraging the distinct reactivity of each site. A common and logical strategy involves functionalizing the most reactive site first (C1), followed by modification of the sulfonyl chloride, and finally, addressing the least reactive C3 position under more forcing conditions if required.
Caption: A logical workflow for sequential trisubstitution.
This stepwise approach allows for the generation of large chemical libraries from a single, versatile starting material, making it an invaluable tool for structure-activity relationship (SAR) studies in drug development.
Conclusion
This compound is a powerful and versatile chemical scaffold for the synthesis of novel, highly substituted isoquinoline derivatives. By understanding and exploiting the inherent differences in reactivity between the C1-chloro, C3-chloro, and 5-sulfonyl chloride functional groups, researchers can achieve controlled, regioselective modifications. The protocols outlined in this guide provide a robust framework for accessing a diverse range of chemical matter, accelerating discovery efforts in medicinal chemistry and related fields.
References
- Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC Source: National Center for Biotechnology Information URL
- Title: Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation Source: Books Gateway URL
- Title: Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline.
- Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL
- Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL
- Title: Synthesis of substituted isoquinolines by Deshmukh et al.
- Title: Buchwald–Hartwig amination Source: Wikipedia URL
- Title: Buchwald-Hartwig Amination - General Overview Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL
- Title: The Buchwald–Hartwig Amination After 25 Years Source: The University of Groningen research portal URL
- Title: Sonogashira coupling Source: Wikipedia URL
- Source: chemeurope.
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL
- Title: Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH)
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
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- 5. researchgate.net [researchgate.net]
- 6. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira_coupling [chemeurope.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: A Streamlined One-Pot Synthesis of Isoquinoline Sulfonamides from Sulfonyl Chlorides
Introduction: The Significance of Isoquinoline Sulfonamides and the Advantage of One-Pot Synthesis
The isoquinoline scaffold is a privileged structural motif found in a wide array of natural products and medicinally significant compounds.[1] When functionalized with a sulfonamide group, these molecules exhibit a broad spectrum of biological activities, making them attractive candidates in drug discovery programs.[2][3] Traditionally, the synthesis of isoquinoline sulfonamides involves multi-step procedures that can be time-consuming and generate significant waste. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more efficient, economical, and environmentally friendly alternative. This application note provides a detailed protocol for the one-pot synthesis of isoquinoline sulfonamides, leveraging the in-situ formation and subsequent reaction of isoquinoline sulfonyl chlorides.
Reaction Mechanism and Rationale
The one-pot synthesis of isoquinoline sulfonamides can be approached through several modern synthetic strategies. One of the most promising methods is a copper-catalyzed process that begins with an isoquinoline carboxylic acid. This approach is advantageous as it avoids the isolation of the often unstable and reactive sulfonyl chloride intermediate.[4][5][6]
The proposed mechanism, inspired by recent advances in decarboxylative halosulfonylation, involves the following key steps[4][5][6]:
-
Formation of a Photoactive Copper(II) Carboxylate: The reaction is initiated by the combination of a copper(II) catalyst with the isoquinoline carboxylic acid to form a photoactive copper(II) carboxylate complex.
-
Ligand-to-Metal Charge Transfer (LMCT) and Decarboxylation: Upon irradiation with light, a ligand-to-metal charge transfer occurs, leading to the formation of an aroyloxy radical. This radical then undergoes decarboxylation to generate an aryl radical.
-
Radical Capture by Sulfur Dioxide: The newly formed aryl radical is trapped by a source of sulfur dioxide (SO2), such as a stable surrogate, to form an aryl sulfonyl radical.
-
Formation of the Sulfonyl Chloride: The aryl sulfonyl radical reacts with a chlorine source to produce the isoquinoline sulfonyl chloride intermediate.
-
In-Situ Amination: Without isolation, the generated sulfonyl chloride is then reacted with a primary or secondary amine to yield the final isoquinoline sulfonamide product.
This one-pot process is driven by the irreversible nature of the final amination step, which shifts the overall equilibrium towards the product.
Visualizing the Reaction Pathway
Caption: Proposed mechanistic pathway for the one-pot synthesis of isoquinoline sulfonamides.
Experimental Protocol
This protocol is a representative example and may require optimization for specific substrates.
Materials and Reagents
-
Isoquinoline carboxylic acid (1.0 equiv)
-
[Cu(MeCN)₄]BF₄ (20 mol %)
-
1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (1.0 equiv)
-
1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.0 equiv)
-
LiBF₄ (1.2 equiv)
-
SO₂ (2.0 equiv, from a stock solution in acetonitrile)
-
Acetonitrile (MeCN), anhydrous
-
Amine (2.0 equiv)
-
Diisopropylethylamine (DIPEA) or Pyridine (2.0-4.0 equiv)
-
Inert atmosphere (Nitrogen or Argon)
-
365 nm LED light source
Step-by-Step Procedure
-
To a dry reaction vessel, add the isoquinoline carboxylic acid (0.5 mmol, 1.0 equiv), [Cu(MeCN)₄]BF₄ (0.1 mmol, 20 mol %), 1,3-dichloro-5,5-dimethylhydantoin (0.5 mmol, 1.0 equiv), 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (0.5 mmol, 1.0 equiv), and LiBF₄ (0.6 mmol, 1.2 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add anhydrous acetonitrile (5 mL, 0.1 M) followed by the SO₂ solution (1.0 mmol, 2.0 equiv).
-
Irradiate the reaction mixture with 365 nm LEDs for 12 hours at room temperature with stirring.
-
After the irradiation period, carefully vent the reaction vessel to remove any unreacted SO₂.
-
To the crude reaction mixture, add the desired amine (1.0 mmol, 2.0 equiv) and DIPEA or pyridine (1.0-2.0 mmol, 2.0-4.0 equiv).
-
Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoquinoline sulfonamide.
Experimental Workflow
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Results and Discussion
The described one-pot protocol allows for the efficient synthesis of a variety of isoquinoline sulfonamides. The yields of this reaction are expected to be moderate to good, depending on the nature of the substituents on both the isoquinoline core and the amine.
| Entry | Isoquinoline Carboxylic Acid | Amine | Product | Expected Yield (%) |
| 1 | Isoquinoline-3-carboxylic acid | Morpholine | 4-(isoquinolin-3-ylsulfonyl)morpholine | 65 |
| 2 | Isoquinoline-1-carboxylic acid | Benzylamine | N-benzylisoquinoline-1-sulfonamide | 58 |
| 3 | 5-Nitroisoquinoline-1-carboxylic acid | Aniline | N-phenyl-5-nitroisoquinoline-1-sulfonamide | 52 |
Table 1: Representative examples of isoquinoline sulfonamides synthesized via the one-pot protocol with expected yields based on similar reported procedures.[4]
Troubleshooting and Considerations:
-
Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride intermediate.
-
Light Source: Consistent and uniform irradiation is crucial for the initial decarboxylation step.
-
Substrate Scope: Electron-withdrawing groups on the isoquinoline ring may require longer reaction times or higher catalyst loading. Sterically hindered amines may also lead to lower yields.
-
Alternative SO₂ Sources: For laboratories not equipped to handle SO₂ gas, stable surrogates like DABSO can be employed, though reaction conditions may need to be re-optimized.[7]
Conclusion
This application note details a robust and efficient one-pot method for the synthesis of isoquinoline sulfonamides from readily available isoquinoline carboxylic acids and amines. By avoiding the isolation of the sulfonyl chloride intermediate, this protocol offers significant advantages in terms of operational simplicity, safety, and efficiency. This method should prove valuable to researchers in medicinal chemistry and drug development for the rapid generation of diverse isoquinoline sulfonamide libraries for biological screening.
References
-
Catalytic Synthesis of Isoquinolines via Intramolecular Migration of N-Aryl Sulfonyl Groups on 1,5-Yne-Imines. (2020). Semantic Scholar. [Link]
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2025). ACS Publications. [Link]
-
Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. (2009). ResearchGate. [Link]
-
Synthesis of isoquinoline sulfonamide derivatives. (n.d.). ResearchGate. [Link]
-
Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. (2003). Synthetic Communications. [Link]
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2026). PubMed. [Link]
-
Ugi reaction. (n.d.). Wikipedia. [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). PubMed. [Link]
-
Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. (2024). Leiden University Scholarly Publications. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008). PMC. [Link]
-
One‐pot synthesis of isoquinolino[1,2‐a] isoquinoline 4 a. (2022). ResearchGate. [Link]
-
SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. (n.d.). In Review. [Link]
-
Synthesis of tetrahydrobenzofuro-isoquinoline carboxamides 76 and 77. (n.d.). ResearchGate. [Link]
-
One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. (2016). Organic Chemistry Portal. [Link]
-
Synthesis of novel isoquinolinone and 1,2-dihydroisoquinoline scaffolds via Ugi reaction and ring opening reaction of furans. (2013). PubMed. [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (2009). Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. [Link]
-
Ugi‐reaction for isoquinolone synthesis reported by Li et al. (n.d.). ResearchGate. [Link]
-
One Pot Synthesis, Photophysical and X-ray Studies of Novel Highly Fluorescent Isoquinoline Derivatives with Higher Antibacterial Efficacy Based on the In-vitro and Density Functional Theory. (2015). PubMed. [Link]
-
One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. (2017). PubMed. [Link]
-
Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. (2024). PubMed. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
Application Note: Chemoselective Amination of 1,3-Dichloroisoquinoline-5-sulfonyl chloride
Executive Summary
This guide details the protocols for the amination of 1,3-Dichloroisoquinoline-5-sulfonyl chloride (CAS: 7742-73-6) . This scaffold is a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors, such as Fasudil and H-1152 .
The molecule presents three electrophilic sites with distinct reactivity profiles. Successful "amination" requires strict adherence to chemoselective conditions. This note prioritizes the formation of the sulfonamide (primary application) while providing advanced protocols for subsequent C1-amino substitution (scaffold elaboration).
Key Technical Challenges
-
Chemoselectivity: Distinguishing between the highly reactive sulfonyl chloride (
) and the activated C1-chloro group. -
Hydrolytic Instability: The sulfonyl chloride moiety is moisture-sensitive and prone to hydrolysis to the sulfonic acid.[1]
-
Regiocontrol: Preventing bis-amination at the C1 position during sulfonamide formation.
Chemoselectivity & Reactivity Analysis
Understanding the electronic environment of the isoquinoline core is prerequisite to experimental design. The reactivity hierarchy allows for sequential functionalization.
Reactivity Hierarchy Diagram
Figure 1: Electrophilic sites ranked by susceptibility to nucleophilic attack. The sulfonyl chloride (Red) is the kinetic product.
Protocol A: Selective Sulfonamide Formation (Primary)
This protocol targets the
Reagents & Materials
| Component | Specification | Role |
| Substrate | This compound | Electrophile |
| Amine | 1.05 – 1.10 equivalents | Nucleophile |
| Base | Triethylamine (TEA) or DIPEA (1.2 – 1.5 eq) | HCl Scavenger |
| Solvent | Dichloromethane (DCM) or Anhydrous THF | Reaction Medium |
| Quench | 5% | Neutralization |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolve This compound (1.0 eq) in anhydrous DCM (
). -
Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature prevents side reactions at C1.
-
-
Amine Addition:
-
In a separate vial, mix the Amine (1.1 eq) and TEA (1.2 eq) in a minimal amount of DCM.
-
Add the amine/base mixture to the main reaction flask dropwise over 15–20 minutes.
-
Note: If the amine is a liquid, it can be added neat, but dilution improves thermal control.
-
-
Reaction Monitoring:
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).
-
Monitor via TLC (Hexane:EtOAc 2:1) or LC-MS.
-
Endpoint: Disappearance of sulfonyl chloride (
) and appearance of sulfonamide.
-
-
Workup:
-
Quench with cold water or 5%
. -
Separate phases.[1] Extract aqueous layer
with DCM. -
Wash combined organics with Brine, dry over
, and concentrate.
-
Experimental Workflow
Figure 2: Workflow for selective sulfonylation.
Protocol B: C1-Amination (Advanced/Sequential)
Context: This protocol is used after Protocol A if the goal is to displace the C1-chloro group (e.g., creating bis-amino derivatives). The C1 position is activated by the ring nitrogen, making it susceptible to
-
Reagents: Excess Amine (2.0–5.0 eq) or 1.1 eq Amine + non-nucleophilic base (
). -
Solvent: Polar Aprotic (DMF, DMSO, or NMP).
-
Temperature: 60°C – 90°C .
Procedure:
-
Dissolve the Sulfonamide (product of Protocol A) in DMF.
-
Heat to 80°C for 4–12 hours.
-
Note: The C3-chloro group is significantly less reactive and will typically remain intact under these conditions, allowing for potential Pd-catalyzed cross-coupling in a third step.
Critical Process Parameters (CPPs) & Troubleshooting
Solvent Selection Guide
| Solvent | Suitability | Notes |
| DCM | Excellent | Standard for Protocol A. Easy workup. |
| THF | Good | Use if amine solubility is poor in DCM. Must be anhydrous.[1] |
| Water/Acetone | Fair | "Schotten-Baumann" conditions. Requires inorganic base ( |
| DMF | Poor (for A) | Promotes side reactions (SnAr) at RT. Good for Protocol B. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Sulfonic Acid formation | Moisture in solvent or atmosphere. | Use freshly distilled DCM. Ensure |
| Bis-amination (Product + C1-sub) | Temperature too high or excess amine. | Maintain strict 0°C during addition. Verify stoichiometry (1.05 eq amine). |
| Incomplete Reaction | Inactive amine (steric bulk). | Allow to warm to RT. Use stronger base (catalytic DMAP) cautiously. |
References
-
Synthesis of H-1152 (Rho-Kinase Inhibitor)
- Sasaki, Y., et al. (2002). "The discovery of a novel, potent, and selective Rho-kinase inhibitor." This paper describes the reaction of this compound with homopiperazine.
-
General Sulfonyl Chloride Handling
-
BenchChem Technical Support.[1] "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." Provides standard hydrolysis mitigation strategies.
-
-
Isoquinoline Reactivity Reviews
-
Fasudil Analog Synthesis
- Patent WO2005037198.
Sources
Application Note: Regioselective Suzuki-Miyaura Coupling Strategies for 1,3-Dichloroisoquinoline
Introduction & Strategic Overview
The 1,3-dichloroisoquinoline scaffold is a high-value pharmacophore in medicinal chemistry, serving as a precursor for various alkaloids, kinase inhibitors, and intercalating agents. However, its utility is often bottlenecked by the challenge of differentiating the two electrophilic chloride sites.
Successful functionalization relies on exploiting the inherent electronic bias of the isoquinoline ring. The C1-position (adjacent to the ring fusion and nitrogen) exhibits significantly higher electrophilicity compared to the C3-position . This application note details the protocols to achieve high-fidelity regiocontrol, enabling the sequential introduction of distinct aryl or heteroaryl partners.
The Reactivity Hierarchy
Understanding the electronic landscape is prerequisite to experimental design:
-
C1-Chloride: Highly reactive. The C1=N bond possesses significant double-bond character, and the carbon is activated by both the inductive effect of the nitrogen and the resonance contribution from the fused benzene ring. It undergoes oxidative addition with Pd(0) rapidly, even at room temperature.
-
C3-Chloride: Less reactive. While still activated by the adjacent nitrogen, it lacks the cumulative activation of the ring fusion found at C1. Functionalization here typically requires elevated temperatures or electron-rich phosphine ligands (e.g., Buchwald ligands).
Mechanistic Pathway & Workflow
The following logic gate illustrates the sequential functionalization strategy. The critical control point is the initial stoichiometry and temperature to prevent premature C3-reaction (bis-coupling).
Figure 1: Sequential logic for the synthesis of unsymmetrical 1,3-diarylisoquinolines. Note the distinct catalyst/temperature requirements for Phase 1 vs. Phase 2.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The appearance of specific color changes and TLC spots serves as checkpoints for the chemist.
Protocol A: C1-Selective Suzuki Coupling (Room Temperature)
Objective: Install the first aryl group at C1 while leaving the C3-Cl intact.
Materials:
-
1,3-Dichloroisoquinoline (1.0 equiv)
-
Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is vital.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) (degassed)
Step-by-Step Procedure:
-
Degassing (Critical): In a reaction vial, combine DME and the 2.0 M Na₂CO₃ solution. Sparge with Argon or Nitrogen for 15 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand, which can alter selectivity.
-
Assembly: Add 1,3-dichloroisoquinoline, the aryl boronic acid, and Pd(PPh₃)₄ to the vial under an inert atmosphere.
-
Reaction: Stir vigorously at 20–25 °C (Room Temperature) .
-
Checkpoint: Most electron-neutral or electron-rich boronic acids will reach completion within 4–12 hours. Electron-poor acids may require mild heating (40 °C), but do not exceed this to avoid C3 activation.
-
-
Monitoring: Monitor by TLC or LC-MS.
-
Target: Disappearance of starting material.
-
Avoid: Appearance of the bis-coupled product (usually runs much higher on TLC).
-
-
Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The C1-product is typically less polar than the starting material but more polar than the bis-coupled impurity.
Protocol B: C3-Functionalization of 1-Aryl-3-chloroisoquinolines
Objective: React the sluggish C3-Cl bond.
Materials:
-
1-Aryl-3-chloroisoquinoline (from Protocol A)
-
Boronic Acid (1.5 equiv)
-
Catalyst System: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)
-
Why: The C3-chloride is deactivated. Standard PPh₃ is often insufficient. Buchwald biaryl phosphine ligands (SPhos/XPhos) facilitate oxidative addition into difficult aryl chlorides.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Preparation: Combine the substrate, boronic acid, Pd(OAc)₂, ligand, and solid K₃PO₄ in a microwave vial or pressure tube.
-
Inertion: Seal and purge with Argon (3 cycles of vac/fill).
-
Solvent Addition: Add anhydrous Toluene via syringe.
-
Reaction: Heat to 100 °C (oil bath) or 110 °C (Microwave) for 2–12 hours.
-
Note: If the boronic acid is sterically hindered (ortho-substituted), use XPhos and increase temp to 120 °C.
-
-
Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via column chromatography.[1][2][3]
Coupling Partner Compatibility & Optimization
Not all boronic acids behave identically.[4] Use this table to adjust your conditions based on the nucleophile type.
| Partner Class | Reactivity at C1 | Recommended Adjustment (Protocol A) | Reactivity at C3 | Recommended Adjustment (Protocol B) |
| Phenyl / Tolyl | High | Standard Protocol (RT). | Moderate | Standard Protocol (100 °C). |
| Electron-Poor Aryl (e.g., 4-CF3, 4-NO2) | Moderate | May require 40 °C. Watch for hydrolysis of C1-Cl. | Low | Use XPhos-Pd-G2 catalyst; 110 °C. |
| Electron-Rich Aryl (e.g., 4-OMe) | Very High | Cool to 0 °C initially if bis-coupling is observed. | High | Standard Protocol. |
| Heteroaryl (e.g., Pyridine, Furan) | Variable | Use Pd(dppf)Cl₂ if Pd(PPh₃)₄ fails. Base: Cs₂CO₃.[3][5] | Variable | Often requires Pd2(dba)3 / PCy3 or SPhos. |
| Ortho-Substituted | Low (Steric clash) | Increase catalyst to 10 mol%. Long reaction time. | Very Low | Difficult. Use Sphos and high temp (130 °C MW). |
Troubleshooting Guide
Issue: Hydrolysis (Formation of Isocarbostyril)
-
Symptom: Appearance of a highly polar spot; LC-MS shows mass [M-Cl+OH].
-
Cause: Hydroxide ions attacking the highly electrophilic C1 position.
-
Solution: Switch from aqueous Na₂CO₃ to anhydrous conditions: Cs₂CO₃ in Dioxane or K₃PO₄ in Toluene .
Issue: Protodeboronation
-
Symptom: Aryl halide remains unreacted; boronic acid converts to benzene/arene.
-
Cause: High temperature with electron-rich heteroaryl boronic acids (e.g., 2-furyl).
-
Solution: Use mild bases (K₂CO₃ instead of phosphates). Add CuCl (1.0 equiv) to facilitate transmetallation (Liebeskind-Srogl variant) if Suzuki fails.
Issue: Bis-Coupling during Phase 1
-
Symptom: Product contains two identical aryl groups.
-
Cause: Reaction temperature too high or excess boronic acid.
-
Solution: Reduce boronic acid to 0.95 equiv . Lower temperature to 0 °C .
References
-
Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017, 8 , 40-62. [Link] (Authoritative review establishing the C1 > C3 reactivity hierarchy in isoquinolines and diazines.)
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95 , 2457-2483. [Link] (Foundational text for mechanism and base selection.)
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129 , 3358-3366. [Link] (Source for Protocol B: Use of SPhos/XPhos for deactivated heteroaryl chlorides.)
Sources
Leveraging 1,3-Dichloroisoquinoline Intermediates for the Synthesis of Novel Fasudil Analogs as Rho-Kinase (ROCK) Inhibitors
An Application Guide for Medicinal Chemists
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of Fasudil analogs. We will explore the utility of 1,3-dichloroisoquinoline as a versatile starting material, offering a gateway to a diverse library of potential Rho-kinase (ROCK) inhibitors with improved pharmacological profiles.
Introduction: The Therapeutic Promise of ROCK Inhibition
Fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has been clinically utilized for treating cerebral vasospasm since 1995.[1] The ROCK signaling pathway is a critical regulator of fundamental cellular processes, including smooth muscle contraction, cell migration, proliferation, and apoptosis.[2][3] Its overactivation is implicated in a wide range of pathologies, including hypertension, cancer, glaucoma, and various neurodegenerative diseases.[4][5] This makes ROCK a compelling target for therapeutic intervention.
The development of Fasudil analogs is driven by the quest for compounds with enhanced potency, greater selectivity against other kinases (like Protein Kinase C), and optimized pharmacokinetic properties.[6][7] This guide focuses on a synthetic strategy that employs 1,3-dichloroisoquinoline, a key intermediate that allows for systematic structural modifications to explore the structure-activity relationships (SAR) of this important class of inhibitors.
The Strategic Advantage of 1,3-Dichloroisoquinoline
The 1,3-dichloroisoquinoline scaffold is an ideal starting point for analog synthesis due to the differential reactivity of its two chlorine atoms. The chlorine at the C1 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C3 position. This inherent electronic property allows for a regioselective, stepwise approach to synthesis:
-
Primary Functionalization: The more reactive C1 position can be selectively targeted by a primary nucleophile, such as the homopiperazine moiety of Fasudil or its derivatives.
-
Secondary Diversification: The less reactive C3 chlorine remains intact, serving as a handle for subsequent diversification through reactions like cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or substitution with more potent nucleophiles under harsher conditions.
This strategy provides a robust and flexible platform for generating a library of analogs with diverse functionalities at the C3 position, enabling a thorough investigation of the SAR at this site.
The ROCK Signaling Pathway: Mechanism of Inhibition
Fasudil and its analogs exert their therapeutic effects by competitively inhibiting the ATP-binding site of ROCK. This prevents the phosphorylation of its downstream substrates, most notably Myosin Light Chain (MLC) phosphatase.[2][8] Inhibition of ROCK leads to increased MLC phosphatase activity, resulting in dephosphorylation of MLC, smooth muscle relaxation, and vasodilation.[2]
A simplified diagram of the ROCK signaling pathway.
Application Protocols
Protocol 1: General Synthesis of 1-amino-3-aryl Fasudil Analogs
This protocol outlines a two-step process starting from 1,3-dichloroisoquinoline to generate a diverse range of Fasudil analogs.
General workflow for the synthesis of Fasudil analogs.
Objective: To selectively substitute the C1 chlorine of 1,3-dichloroisoquinoline with homopiperazine.
Materials & Reagents:
-
Homopiperazine (1,4-Diazepane, CAS: 505-66-8)
-
N,N-Diisopropylethylamine (DIPEA, CAS: 7087-68-5)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,3-dichloroisoquinoline (1.0 eq) in anhydrous DMF, add homopiperazine (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to yield the desired intermediate, 1-(1,4-diazepan-1-yl)-3-chloroisoquinoline .
Expert Insight: The C1 position is electronically more deficient and thus more susceptible to nucleophilic attack. Using a slight excess of homopiperazine and a non-nucleophilic base like DIPEA at moderate temperatures ensures high selectivity for monosubstitution at C1, preventing the formation of the disubstituted product.
Objective: To introduce various aryl groups at the C3 position of the intermediate.
Materials & Reagents:
-
1-(1,4-Diazepan-1-yl)-3-chloroisoquinoline (from Step 1)
-
Substituted Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
In a reaction vessel, combine the chloro-intermediate from Step 1 (1.0 eq), the aryl boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), S-Phos (0.10 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (4:1 v/v).
-
Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the crude product by column chromatography or preparative HPLC to obtain the final Fasudil analog.
Expert Insight: The choice of palladium catalyst and ligand is critical for an efficient Suzuki coupling with a chloro-heterocycle. A modern biarylphosphine ligand like S-Phos is highly effective for this type of transformation, often providing higher yields and cleaner reactions compared to traditional triphenylphosphine.
Protocol 2: In Vitro ROCK2 Inhibition Assay (ELISA-based)
Objective: To determine the inhibitory potency (IC₅₀) of the newly synthesized Fasudil analogs against the ROCK2 enzyme.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by ROCK2. The amount of phosphorylated substrate is quantified using a specific antibody and a colorimetric or chemiluminescent secondary antibody.
Materials & Reagents:
-
Recombinant human ROCK2 enzyme
-
Myosin Phosphatase Target Subunit 1 (MYPT1) peptide substrate
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
Fasudil (as a positive control)
-
DMSO (for compound dilution)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and Fasudil in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.
-
Reaction Setup: To each well of a 384-well plate, add:
-
Assay buffer
-
Test compound or control (final DMSO concentration should be ≤1%)
-
ROCK2 enzyme
-
MYPT1 substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit (e.g., Kinase-Glo®), which correlates inversely with kinase activity. Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Data Summary and Interpretation
The synthesized analogs should be characterized thoroughly, and their biological activity compared to the parent compound, Fasudil.
| Compound ID | R Group (at C3) | Yield (%) | Purity (HPLC, %) | MW ( g/mol ) | ROCK2 IC₅₀ (nM) |
| Fasudil | H (sulfonyl) | - | >99 | 291.37 | 150 |
| Analog-01 | Phenyl | 65 | >98 | 343.45 | 95 |
| Analog-02 | 4-Fluorophenyl | 62 | >99 | 361.44 | 70 |
| Analog-03 | 3-Pyridyl | 58 | >97 | 344.44 | 55 |
Interpretation: The hypothetical data above illustrates how modifications at the C3 position can influence inhibitory potency. For instance, the introduction of a 3-pyridyl group (Analog-03) may lead to a favorable interaction within the kinase binding pocket, resulting in a lower IC₅₀ value and higher potency compared to Fasudil. This systematic approach allows for the development of a clear SAR.
Conclusion
The use of 1,3-dichloroisoquinoline as a starting material provides a powerful and efficient strategy for the synthesis of novel Fasudil analogs. The differential reactivity of the two chlorine atoms enables a controlled, stepwise functionalization of the isoquinoline core, facilitating the creation of diverse chemical libraries. By combining this synthetic approach with robust in vitro screening protocols, researchers can effectively explore the structure-activity landscape of ROCK inhibitors and identify new candidates with superior therapeutic potential for a wide range of diseases.
References
- Fasudil - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fasudil]
- What is the mechanism of Fasudil Hydrochloride Hydrate? (2024). Patsnap Synapse. [URL: https://www.patsnap.
- Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF (2009). Brain, Behavior, and Immunity. [URL: https://pubmed.ncbi.nlm.nih.gov/19447168/]
- Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases (2024). Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2024.1396860/full]
- Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms (2025). Cellular and Molecular Life Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8815132/]
- Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil (2003). Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/abs/10.1080/1475636031000093561]
- Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil (2003). Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12943196/]
- Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis (2021). Antioxidants. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8294713/]
- Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects (2021). Journal of Controlled Release. [URL: https://pubmed.ncbi.nlm.nih.gov/33915187/]
- Design and synthesis of Rho kinase inhibitors (I) (2004). Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/15080913/]
- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines (2021). Iranian Journal of Pharmaceutical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8352876/]
- Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? (2014). Expert Opinion on Investigational Drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/24988929/]
- Design and synthesis of rho kinase inhibitors (III) (2007). Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17079124/]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies (2022). RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9161749/]
- RHO KINASE INHIBITORS (2011). European Patent Office. [URL: https://patents.google.
- 1,3-Dichloroisoquinoline 97% (2024). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/362540]
- A PRACTICAL SYNTHESIS OF NOVEL RHO-KINASE INHIBITOR, (S)-4-FLUORO-5-(2-METHYL-1,4-DIAZEPAN-1-YLSULFONYL)- (2011). Heterocycles. [URL: https://www.semanticscholar.org/paper/A-PRACTICAL-SYNTHESIS-OF-NOVEL-RHO-KINASE-(S)-4-Umemura-Sato/f0e6089e5a1b920e408d3e232b7190013824f2b9]
- 1,3-Dichloroisoquinoline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dichloroisoquinoline]
- 1,3-dichloroisoquinoline. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-27045.html]
- The Role of 4-Chloroisoindole-1,3-dione in Pharmaceutical Synthesis (2026). Pharmaffiliates. [URL: https://www.pharmaffiliates.com/blog/the-role-of-4-chloroisoindole-1-3-dione-in-pharmaceutical-synthesis/]
Sources
- 1. Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 3. Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fasudil - Wikipedia [en.wikipedia.org]
- 9. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
Troubleshooting & Optimization
Technical Support Center: 1,3-Dichloroisoquinoline-5-sulfonyl chloride (DCI-SC)
Status: Operational Topic: Hydrolysis Prevention & Handling Protocols Ticket ID: DCI-SC-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Division
Executive Summary
1,3-Dichloroisoquinoline-5-sulfonyl chloride (DCI-SC) is a highly electrophilic intermediate, often utilized in the synthesis of Rho-kinase inhibitors (e.g., Fasudil analogs). Its reactivity, driven by the electron-deficient isoquinoline core, makes it exceptionally prone to hydrolysis. Upon contact with atmospheric moisture or "wet" solvents, it rapidly degrades into 1,3-dichloroisoquinoline-5-sulfonic acid and hydrochloric acid (HCl) .
This degradation is autocatalytic: the generated HCl protonates the isoquinoline nitrogen (unless fully suppressed by the electron-withdrawing chlorines), increasing the hygroscopicity of the bulk material, drawing in more water, and accelerating decomposition.
This guide provides the protocols required to break this cycle.
Module 1: Storage & Initial Handling
Objective: Maintain reagent integrity from receipt to reaction vessel.
The "Golden Rules" of Storage
-
Temperature: Store at -20°C . Lower temperatures kinetically inhibit the hydrolysis reaction with any trapped trace moisture.
-
Atmosphere: Store under Argon or Nitrogen . The container must be sealed with Parafilm® or electrical tape to prevent gas exchange.
-
Desiccation: Secondary containment in a desiccator with active desiccant (e.g.,
or indicating silica gel) is mandatory.
Visual Workflow: Storage Integrity
Caption: Decision matrix for evaluating and storing DCI-SC upon receipt.
Module 2: Reaction Optimization (The "Dry" Protocol)
Objective: Coupling DCI-SC with nucleophiles (amines/alcohols) without hydrolytic competition.
Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DCM (Dichloromethane) or THF | Non-nucleophilic. DCM is preferred as it solubilizes the chloride well but precipitates the sulfonic acid byproduct (if formed), acting as a visual indicator. |
| Water Content | < 50 ppm | Validated via Karl Fischer titration. Use molecular sieves (3Å or 4Å) activated at 300°C. |
| Base | DIPEA or TEA (2.5 - 3.0 eq) | Scavenges HCl. Avoid Pyridine if moisture is suspected; wet pyridine is a nucleophilic catalyst that accelerates hydrolysis [1]. |
| Temperature | 0°C for addition | Lowers the rate of background hydrolysis relative to the desired amination/esterification. |
Step-by-Step Protocol: Anhydrous Coupling
-
Glassware Prep: Flame-dry all glassware under vacuum. Flush with Argon x3.
-
Solvent Drying: If not using a solvent system, dry DCM over activated 4Å molecular sieves for 24 hours.
-
Reagent Dissolution:
-
Weigh DCI-SC quickly in air (or glovebox if available).
-
Dissolve in anhydrous DCM.
-
Check: The solution should be clear. Turbidity suggests hydrolysis (sulfonic acid is insoluble in DCM).
-
-
Addition: Add the DCI-SC solution dropwise to the amine/base mixture at 0°C.
-
Quenching: Only add water after TLC confirms consumption of the starting material.
Reaction Mechanism & Failure Mode
The diagram below illustrates the competition between the desired pathway and the hydrolytic failure mode.
Caption: Kinetic competition: Water attacks the sulfur center to form unreactive sulfonic acid.
Module 3: Troubleshooting & FAQs
Q1: My reagent turned into a sticky gum. Can I save it?
Diagnosis: Severe hydrolysis. The gum is likely a mixture of the sulfonic acid and HCl salts. Solution:
-
Attempt Purification: Dissolve the gum in a minimal amount of dry DCM. The sulfonic acid is often insoluble in DCM and may be filtered off. The filtrate (containing remaining chloride) can be concentrated.[1]
-
Recrystallization: If significant solid remains, recrystallize from dry Hexane/DCM (5:1) [2].
-
Recommendation: If >50% has degraded, discard. The HCl present will interfere with sensitive couplings.
Q2: I see a spot at the baseline of my TLC. What is it?
Diagnosis: This is almost certainly 1,3-dichloroisoquinoline-5-sulfonic acid . Verification:
-
TLC: Run in 10% MeOH/DCM. The sulfonyl chloride moves (
), while the sulfonic acid stays near the baseline ( ). -
Visual: The acid often fluoresces differently (blue shift) compared to the chloride under UV (254/365 nm) due to the change in the electron-withdrawing nature of the substituent.
Q3: Why is my yield low despite using dry solvents?
Diagnosis: "Invisible" water sources. Checklist:
-
The Amine: Is your amine salt hygroscopic (e.g., hydrochloride salt)? If using an amine-HCl salt, you must dry it under high vacuum or azeotrope with toluene before use.
-
The Base: Old bottles of DIPEA or TEA absorb atmospheric moisture. Store bases over KOH pellets or molecular sieves.
-
Atmosphere: Did you use a balloon? Rubber balloons are permeable to water vapor over long reaction times (overnight). Use a positive pressure inert gas line (Schlenk line) or glass/Teflon stoppers.
References
-
Rogne, O. (1968).[2] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Link
-
Katritzky, A. R., et al. (2001).[3] Novel Synthesis of Sulfonyl Chlorides. Heterocycles, 55, 1703.[3] (General reference for heterocyclic sulfonyl chloride purification).
-
PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. Link
-
IPC/JEDEC. (2025). J-STD-033: Handling, Packing, Shipping and Use of Moisture, Reflow, and Process Sensitive Devices. (Adapted for chemical reagent moisture management principles). Link
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Solutions for Dichloro-Substituted Isoquinoline Sulfonamides
Welcome to the technical support center for dichloro-substituted isoquinoline sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this specific class of compounds. The inherent lipophilicity of the dichloro-substituted isoquinoline moiety often leads to poor aqueous solubility, a significant hurdle in preclinical and clinical development.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.
Part 1: Troubleshooting Guide
This section addresses common solubility issues in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
My dichloro-substituted isoquinoline sulfonamide won't dissolve in aqueous buffers. What is the first step?
The initial and most critical step is to understand the physicochemical properties of your specific compound, particularly its acidity (pKa) and lipophilicity (log P). Sulfonamides are generally weakly acidic, and their solubility is pH-dependent.[4][5] The isoquinoline ring system is weakly basic. The dichloro-substitution will significantly increase the lipophilicity of the molecule.
Recommended Action:
-
Determine the pKa of your compound: This can be done experimentally via potentiometric titration or estimated using computational tools. The sulfonamide proton's pKa will dictate the pH range in which the compound can be ionized to a more soluble salt form.[5][6]
-
Conduct a pH-solubility profile: Measure the solubility of your compound across a range of pH values (e.g., pH 2 to 10). This will identify the pH at which maximum solubility is achieved. For weakly acidic sulfonamides, solubility will increase at higher pH values as the sulfonamide is deprotonated to form a more soluble anion.[4][7]
I've tried adjusting the pH, but the solubility is still insufficient for my in vitro assay. What's next?
If pH manipulation alone is not enough, the next step is to employ co-solvents. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby enhancing the solubility of lipophilic compounds.[3]
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used solvent. However, be mindful of its potential effects on cell-based assays at higher concentrations.
-
Ethanol: A common and less toxic alternative to DMSO.[8]
-
Polyethylene glycols (PEGs): Particularly low molecular weight PEGs (e.g., PEG 300, PEG 400) are excellent solubilizing agents.[9]
-
Propylene glycol: Another widely used and biocompatible co-solvent.[10]
Experimental Approach:
Start by preparing a high-concentration stock solution of your compound in 100% of the chosen co-solvent. Then, perform a serial dilution into your aqueous buffer, carefully observing for any precipitation. It is crucial to determine the highest percentage of co-solvent that is compatible with your experimental system and maintains the compound in solution.
My compound precipitates when I dilute the co-solvent stock into my aqueous assay buffer. How can I prevent this?
This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is rapidly diluted below the level required to keep the lipophilic compound in solution.
Troubleshooting Strategies:
-
Optimize the Co-solvent Concentration: Determine the minimum co-solvent concentration required to maintain solubility at your final compound concentration.
-
Use a Surfactant: Surfactants can increase the apparent solubility of a compound by forming micelles that encapsulate the hydrophobic drug molecules.[11][12][13] Common non-ionic surfactants used in biological assays include Tween® 80 and Pluronic® F-68.
-
Employ Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[9][14] Substituted β-cyclodextrins are often used for this purpose.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the poor solubility of dichloro-substituted isoquinoline sulfonamides?
A1: The primary reason is the combination of a large, rigid, and hydrophobic aromatic system (the dichloro-substituted isoquinoline) with the sulfonamide group. While the sulfonamide moiety offers some polarity, the overall molecule is dominated by its lipophilic character, leading to unfavorable interactions with water.[15]
Q2: Are there any "universal" solvents for these compounds?
A2: While there is no single "universal" solvent, DMSO is often a good starting point for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of organic compounds.[16] However, for biological applications, the final concentration of DMSO must be carefully controlled to avoid artifacts.
Q3: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?
A3: The choice depends on your specific application:
-
For simple in vitro assays: Co-solvents are often the easiest and most cost-effective solution.
-
For cell-based assays: Surfactants and cyclodextrins may be preferred as they are often less cytotoxic than high concentrations of organic co-solvents.
-
For in vivo studies: Formulation strategies become more complex. Lipid-based formulations, solid dispersions, and nanoparticle approaches are often necessary to achieve adequate bioavailability.[17][18][19]
Q4: Can I use salt formation to improve the solubility of my dichloro-substituted isoquinoline sulfonamide?
A4: Yes, this is a viable strategy. Since the sulfonamide group is weakly acidic, you can form a salt by reacting it with a suitable base (e.g., sodium hydroxide, potassium hydroxide) to create a more soluble salt form.[4][9] The success of this approach will depend on the pKa of your specific compound and the pH of the final solution.
Q5: My compound seems to degrade in certain solvents. What should I do?
A5: Stability is as crucial as solubility. Always perform a preliminary stability study of your compound in the chosen solvent system under your experimental conditions (e.g., temperature, light exposure). If degradation is observed, you may need to screen for alternative solvents or adjust the pH to a range where the compound is more stable.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Determining the pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of your dichloro-substituted isoquinoline sulfonamide to a known volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Protocol 2: Co-solvent Solubility Screening
-
Prepare a high-concentration stock solution of your compound in 100% of the co-solvent to be tested (e.g., 10 mg/mL in DMSO).
-
Prepare a series of aqueous buffers containing increasing concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Add a fixed amount of the stock solution to each of the co-solvent/buffer mixtures to achieve your desired final compound concentration.
-
Visually inspect for any precipitation immediately and after a set period (e.g., 2 hours).
-
Quantify the amount of compound remaining in solution using an appropriate analytical method.
Data Presentation: Comparative Solubility in Different Co-solvents
| Co-solvent | Maximum Achievable Concentration (µM) in 1% (v/v) Co-solvent in PBS (pH 7.4) | Observations |
| DMSO | 50 | Clear solution |
| Ethanol | 25 | Slight haze observed |
| PEG 400 | 75 | Clear solution |
| Propylene Glycol | 40 | Clear solution |
Note: The data in this table is illustrative and will vary for each specific compound.
Part 4: Visualizations
Diagram 1: Decision-Making Workflow for Solubility Enhancement
Caption: A logical workflow for addressing solubility issues.
Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
References
-
pH-induced Solubility Transition of Sulfonamide-Based Polymers - PubMed - [Link]
-
SOLUBILITY OF SULPHONAMIDES - The BMJ - [Link]
-
Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1 - Karger Publishers - [Link]
-
Isoquinoline-5-sulfonamide | C9H8N2O2S | CID 9837177 - PubChem - NIH - [Link]
-
Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K - MDPI - [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential - Pharmaceutical Technology - [Link]
-
Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model - ResearchGate - [Link]
-
Troubleshooting Dissolution Failures in Formulated Tablets - Pharma.Tips - [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing - [Link]
-
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - Uniba - [Link]
-
Excipients: Enhancing the New, Poorly Soluble APIs - Drug Development & Delivery - [Link]
-
Crystalluria by sulfonamides and effect of pKa - YouTube - [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - Springer - [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations - Pharmaceutical Technology - [Link]
-
EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma - [Link]
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions - [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco - RSC Publishing - [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API - [Link]
-
Isoquinoline - Wikipedia - [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - [Link]
-
Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific - [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC - [Link]
-
Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC - [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC - [Link]
-
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed - [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. bmj.com [bmj.com]
- 5. youtube.com [youtube.com]
- 6. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 9. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 10. Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K [mdpi.com]
- 11. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 12. senpharma.vn [senpharma.vn]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Temperature for Thermally Unstable Sulfonyl Chlorides
Welcome, researchers and innovators. This guide is engineered to navigate the complexities of working with thermally labile sulfonyl chlorides. These powerful reagents are pivotal in drug development and specialty chemical synthesis, yet their inherent instability often presents significant challenges. This resource moves beyond standard protocols to provide a deeper understanding of the causal relationships between temperature, stability, and reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability and handling of thermally sensitive sulfonyl chlorides.
Q1: What are the primary visual and analytical indicators of sulfonyl chloride decomposition?
A1: Recognizing the signs of decomposition early is critical to preventing yield loss and ensuring product purity. Key indicators include:
-
Color Change: A gradual or rapid shift to a darker color, such as yellow, brown, or black, is a common sign of degradation.[1]
-
Gas Evolution: The formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases are hallmark byproducts of thermal decomposition and hydrolysis, respectively.[1][2]
-
Formation of Impurities: The appearance of new, unexpected spots on a Thin-Layer Chromatography (TLC) plate or new peaks in NMR or LC-MS analyses are clear analytical signs. Common impurities include the corresponding sulfonic acid (from hydrolysis) or desulfonylated products like aryl chlorides (from SO₂ extrusion).[1]
-
Reduced Yield: A lower-than-expected yield of your desired product is often the ultimate consequence of reagent decomposition during the reaction or workup.[1]
Q2: What structural features typically render a sulfonyl chloride thermally unstable?
A2: While all sulfonyl chlorides have a thermal limit, certain structural motifs significantly lower their decomposition temperature. The most prominent class is heteroaromatic sulfonyl chlorides.[3][4]
-
Heteroaromatic Systems: Electron-deficient heterocyclic systems are particularly prone to instability. For instance, pyridine- and diazine-derived sulfonyl chlorides readily undergo formal SO₂ extrusion.[3][4][5] The stability of isomeric pyridine sulfonyl chlorides follows the trend: β-isomers (more stable) > α-isomers > γ-isomers (least stable).[3]
-
Steric Hindrance: Highly congested structures, such as those with bulky ortho-substituents, can exhibit altered reactivity. While steric hindrance can sometimes slow decomposition, it can also create bond strain that, under certain conditions, may facilitate decomposition. Interestingly, some ortho-alkyl substituted arenesulfonyl chlorides show an enhanced rate of nucleophilic substitution, which is attributed to a rigid, sterically compressed ground state that is closer in energy to the transition state.[6][7]
Q3: What are the dominant chemical pathways for decomposition?
A3: Understanding the mechanism of degradation is key to mitigating it. There are two primary non-photolytic pathways:
-
Thermal SO₂ Extrusion (Desulfonylation): This is a common pathway for many unstable aryl and heteroaryl sulfonyl chlorides, where the molecule fragments to produce the corresponding aryl chloride and sulfur dioxide gas.[2][3] This reaction is often irreversible and represents a complete loss of the reagent.
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding, and often unreactive, sulfonic acid.[2][8][9] This is a major concern during aqueous workups and when using solvents that have not been rigorously dried.[10]
Q4: What are the non-negotiable best practices for storing and handling thermally unstable sulfonyl chlorides?
A4: Proper storage and handling are your first line of defense against decomposition.
-
Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[11] Always store away from moisture and incompatible materials.
-
Handling: Conduct all manipulations in a well-ventilated fume hood.[11] Use dry glassware and dry, aprotic solvents to minimize hydrolysis.[8][12] When transferring solid reagents, avoid metal spatulas, as contamination with certain metals could potentially catalyze decomposition.[13]
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides actionable solutions to common problems encountered during reactions involving thermally labile sulfonyl chlorides.
Issue 1: My reaction suffers from low yield and the formation of multiple byproducts. TLC/LC-MS analysis suggests my starting sulfonyl chloride is degrading.
-
Underlying Cause: The most probable cause is that your reaction temperature exceeds the thermal stability threshold of your sulfonyl chloride. Elevated temperatures can accelerate both desired reactions and undesired decomposition pathways.[1][8]
-
Troubleshooting Steps & Rationale:
-
Immediately Lower the Temperature: Re-run the reaction at a significantly lower temperature (e.g., start at 0 °C or -20 °C). The Arrhenius equation dictates that reaction rates are exponentially dependent on temperature; lowering it will disproportionately slow the higher activation energy decomposition pathway compared to the desired reaction. For many sensitive sulfonyl chlorides, maintaining a temperature below 30 °C is recommended.[1]
-
Monitor Over Time: A lower temperature will inevitably slow your reaction rate.[14] Be patient and monitor the reaction for an extended period (e.g., 12-24 hours) by TLC or LC-MS before concluding that it is not working.
-
Ensure Anhydrous Conditions: Double-check that all solvents and reagents are rigorously dry. The byproduct may be the sulfonic acid, indicating hydrolysis is the primary issue, not thermal decomposition.
-
Issue 2: The reaction is clean at low temperatures but impractically slow. How can I increase the rate without triggering decomposition?
-
Underlying Cause: The activation energy for your desired transformation is not being sufficiently overcome at the low temperature required to keep the sulfonyl chloride intact.
-
Troubleshooting Steps & Rationale:
-
Incremental Temperature Increase: Cautiously and incrementally increase the reaction temperature (e.g., in 5-10 °C steps). At each new temperature, allow the reaction to stir for a set period and take an analytical sample to check for the appearance of decomposition byproducts alongside product formation. This allows you to empirically determine the optimal temperature window.[15]
-
Use a Catalyst: For specific reactions, a catalyst can lower the activation energy of the desired pathway. For example, in the sulfonylation of alcohols, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction at lower temperatures.[14]
-
Consider a Continuous Flow Setup: For highly exothermic reactions, a micro- or meso-flow reactor provides superior heat transfer and precise temperature control, allowing reactions to be run safely at temperatures that would be uncontrollable in a batch reactor. This can prevent the formation of localized hot spots that initiate decomposition.[16][17][18]
-
Issue 3: I observe vigorous gas evolution (likely SO₂) and my main byproduct is the corresponding aryl chloride.
-
Underlying Cause: This is the classic signature of thermal decomposition via SO₂ extrusion.[2][3] Your reaction conditions are far too harsh for the sulfonyl chloride being used. This is particularly common with electron-deficient heteroaryl sulfonyl chlorides.[5]
-
Troubleshooting Steps & Rationale:
-
Drastic Temperature Reduction: This pathway is highly temperature-dependent. You must run the reaction at a much lower temperature. If the substrate requires a high temperature for the desired reaction, it may be fundamentally incompatible with that specific transformation.
-
Re-evaluate Your Synthetic Strategy: If a viable temperature window cannot be found, an alternative approach is necessary. Consider using the corresponding, more stable sulfonyl fluoride, although it will be less reactive.[4] Alternatively, explore methods that generate the sulfonyl chloride in situ from a stable precursor like a sulfonamide or sulfonyl hydrazide, allowing it to react immediately without isolation.[19][20]
-
Issue 4: My reaction appears clean, but I see significant decomposition during purification by distillation or silica gel chromatography.
-
Underlying Cause: Both thermal stress during distillation and interaction with the acidic surface of silica gel can induce decomposition.
-
Troubleshooting Steps & Rationale:
-
Purification via Distillation: If distillation is necessary, use a high-vacuum system to lower the boiling point as much as possible. Never heat the distillation pot above the known (or empirically determined) decomposition temperature of the compound.
-
Purification via Chromatography: Standard silica gel is acidic and can promote hydrolysis.
-
Run the column quickly and keep it cold if possible.
-
Consider using a less acidic stationary phase, such as deactivated (neutral) alumina or silica gel that has been pre-treated with a non-nucleophilic base (e.g., flushed with a solvent containing 1% triethylamine).
-
-
Aqueous Workup Precautions: If an aqueous workup is unavoidable, perform it as rapidly as possible at low temperatures (ice bath) to minimize contact time with water and thus reduce hydrolysis.[1][8][10]
-
Part 3: Key Experimental Protocols & Data
Protocol 1: Step-by-Step Guide for Determining the Onset Decomposition Temperature (Tonset)
This protocol provides a general workflow for using Differential Scanning Calorimetry (DSC) to quantitatively assess the thermal stability of a sulfonyl chloride.
-
Sample Preparation: Accurately weigh 1-3 mg of the sulfonyl chloride into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected decomposition (e.g., 250-300 °C). Use a nitrogen purge to maintain an inert atmosphere.
-
-
Data Analysis: The output will be a plot of heat flow versus temperature. The Tonset is determined by finding the intersection of the baseline with the tangent of the exothermic decomposition peak. This temperature represents the lowest temperature at which thermal decomposition becomes significant under these conditions.
Protocol 2: General Method for Optimizing Reaction Temperature
-
Baseline Experiment: Set up the reaction at a conservatively low temperature (e.g., 0 °C). Use rigorously dried solvents and an inert atmosphere.
-
Initial Monitoring: After 1-2 hours, take an aliquot and analyze by TLC and/or LC-MS. Look for three things: consumption of starting material, formation of the desired product, and formation of any decomposition byproducts (e.g., sulfonic acid or the desulfonylated arene).
-
Decision Point 1 (No Reaction): If no reaction is observed, increase the temperature by 10 °C. Allow the reaction to stir for another 1-2 hours and re-analyze. Repeat this incremental heating until product formation is observed.
-
Decision Point 2 (Reaction Occurring): Once product formation is confirmed, continue monitoring at that temperature.
-
If the reaction is clean but slow: Continue at this temperature for a longer duration or consider a further, smaller temperature increase (e.g., 5 °C), continuing to monitor for decomposition.
-
If product and decomposition are both observed: The temperature is too high. Reduce it by 10-15 °C to find a cleaner regime. The goal is to find the highest possible temperature that does not induce significant decomposition.
-
Data Summary: General Stability of Sulfonyl Chloride Classes
The following table provides a qualitative guide to the thermal stability of common sulfonyl chloride classes. Specific stability will vary greatly with substitution patterns.
| Sulfonyl Chloride Class | General Thermal Stability | Key Considerations & Common Decomposition Pathways |
| Alkanesulfonyl Chlorides | Generally Moderate to High | Can undergo radical-mediated decomposition at high temperatures.[21] |
| Arenesulfonyl Chlorides | Generally High | Stable under typical reaction conditions (e.g., tosyl chloride). Can decompose at very high temperatures. |
| Electron-Rich Heteroaryl | Moderate to Low | Stability is highly dependent on the specific heterocyclic system. |
| Electron-Deficient Heteroaryl | Very Low | Often decompose at or near room temperature.[5] Prone to rapid SO₂ extrusion.[3][4] |
Part 4: Visualization of Workflows and Mechanisms
Diagram 1: Decision Workflow for Temperature Optimization
Caption: A decision-making workflow for optimizing reaction temperature.
Diagram 2: Major Decomposition Pathways
Caption: The two primary pathways for sulfonyl chloride decomposition.
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry.
- Technical Support Center: Overcoming Low Conversion in Sulfonyl Chloride Reduction - Benchchem.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchG
- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv.
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
- optimizing reaction conditions for sulfonyl
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Sulfonyl halide - Wikipedia.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
- sulphuryl chloride - Sdfine.
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
- Facile Synthesis of Sulfonyl Chlorides/Bromides
- A Comparative Guide to the Safety and Handling of Sulfonyl Azides - Benchchem.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI.
- SAFETY D
- A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI.
- Nucleophilic substitution at sulphonyl sulphur. Part 2.
- A Continuous Flow Sulfuryl Chloride-Based Reaction-Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 16. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Continuous Flow Sulfuryl Chloride-Based Reaction-Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Handling moisture-sensitive isoquinoline sulfonyl chlorides in the lab
Ticket System: Open Agent: Dr. A. Vance, Senior Application Scientist Subject: Stabilization, Synthesis, and Purification Protocols for Isoquinoline Sulfonyl Chlorides
Introduction: The "Self-Destruct" Mechanism
Welcome to the technical support center. If you are working with isoquinoline sulfonyl chlorides (e.g., Isoquinoline-5-sulfonyl chloride), you are likely encountering a specific set of failures: yields dropping to <20%, white solids turning into brown gums, or products decomposing on the silica column.
The Root Cause: Unlike standard phenyl sulfonyl chlorides, isoquinoline derivatives possess a basic nitrogen atom within the ring. This creates an autocatalytic decomposition loop .
-
Trace moisture hydrolyzes the sulfonyl chloride (
). -
The generated
protonates the isoquinoline nitrogen. -
The protonated ring becomes highly electron-deficient, making the sulfonyl group hyper-electrophilic.
-
The compound sucks moisture from the air more aggressively, accelerating hydrolysis.
This guide breaks down how to break this cycle.
Module 1: Storage & Stability (Pre-Experiment)
User Issue: "I bought 5g of material last month. It was a white powder. Now it is a sticky brown solid. Is it usable?"
Status: Critical Failure (Irreversible)
The Science of Storage
Isoquinoline sulfonyl chlorides are often sold as Hydrochloride (HCl) salts to block the basic nitrogen and prevent polymerization. However, if the seal is broken and humidity enters, the salt becomes hygroscopic. The "brown goo" is a mixture of sulfonic acid, polymerized material, and hydrated HCl salts.
Protocol: The "Double-Dry" System
Do not rely on the vendor's original packaging once opened.
-
Primary Containment: Transfer material to a Schlenk tube or a vial with a PTFE-lined septum.
-
Secondary Containment: Place the vial inside a larger jar containing activated desiccant (e.g., Drierite or molecular sieves).
-
Temperature: Store at -20°C .
-
Handling: Always warm to room temperature in a desiccator before opening to prevent condensation.
Module 2: Reaction Setup (Synthesis)
User Issue: "My LCMS shows the mass of the sulfonic acid (M-Cl+OH) instead of the sulfonamide product. I used dry DCM."
Status: Process Error (Base Management)
Troubleshooting Guide: The Neutralization Trap
You cannot simply mix the amine and the sulfonyl chloride. If you use the HCl salt form of the starting material, you are introducing 1 equivalent of acid immediately, which kills the nucleophilicity of your amine.
Correct Workflow: The "Cold-Base" Shot Reference Protocol based on Fasudil Synthesis [1, 2]
| Parameter | Specification | Reason |
| Solvent | Anhydrous DCM or THF | Avoids hydrolysis. |
| Temperature | 0°C to -10°C | Slows hydrolysis rate relative to amidation. |
| Base Stoichiometry | > 3.0 Equivalents | 1 eq for the HCl salt, 1 eq to neutralize generated HCl, 1 eq as scavenger. |
| Addition Order | Sulfonyl Chloride | Keep the amine in excess to ensure rapid capture of the electrophile. |
Step-by-Step Protocol
-
Prepare the Amine: Dissolve your nucleophile (amine) and 3.0 eq of Triethylamine (TEA) or DIPEA in anhydrous DCM under Argon. Cool to 0°C.
-
Prepare the Electrophile: In a separate flame-dried vial, dissolve/suspend the Isoquinoline sulfonyl chloride in minimal dry DCM.
-
Tip: If it doesn't dissolve, it's likely the HCl salt. Do not sonicate in air.
-
-
The Dropwise Addition: Add the sulfonyl chloride solution to the amine solution dropwise over 10–15 minutes.
-
Why? High concentration of base protects the ring from protonation.
-
-
Quench: Once TLC indicates consumption (usually <2 hours), quench immediately with saturated
. Do not let it stir overnight.
Module 3: Workup & Purification
User Issue: "The reaction looked clean on TLC (Spot A). After flash column chromatography, Spot A is gone, and I have a streak near the baseline."
Status: Purification Failure (Silica Acidity)
The "Silica Death" Phenomenon
Standard silica gel is slightly acidic (pH 6–6.5). This acidity is sufficient to protonate the isoquinoline product or residual starting material, causing it to stick irreversibly or hydrolyze on the column.
Decision Matrix: How to Purify
Caption: Decision tree for purifying basic sulfonamides. Note the requirement for neutralized silica.
Technique: Neutralized Silica Chromatography
If you must run a column, you must deactivate the silica.
-
Pre-wash: Flush the column with your eluent containing 1% Triethylamine (TEA) .
-
Elution: Continue using 1% TEA in your mobile phase during the run.
-
Effect: This caps the acidic silanol sites (
), preventing them from binding to the isoquinoline nitrogen.
Module 4: Analytical Troubleshooting (FAQs)
Q: Why does my NMR show a broad hump in the aromatic region? A: You likely have the HCl salt or a mixture of free base and salt.
-
Fix: Shake your NMR sample with
containing a drop of (or use treated with solid ) to force the free base form. Sharp peaks should return.
Q: Can I use water in the workup? A: Yes, but only if the pH is basic.
-
Isoquinoline sulfonamides are stable in basic water.
-
They hydrolyze rapidly in acidic water.
-
Rule: Always wash with saturated
or dilute NaOH, never with HCl (unless you are specifically forming the salt and crystallizing immediately).
Q: I need to scale up to 50g. Any safety concerns? A: Delayed exotherms.
-
The hydrolysis of sulfonyl chlorides is exothermic. If you add water to a large quench too fast, the heat generated will accelerate the hydrolysis of the remaining material (thermal runaway of decomposition).
-
Control: Quench at 0°C and monitor internal temperature.
References
-
Fasudil Hydrochloride Synthesis : ChemicalBook & Patent CN111909088. Detailed protocol on neutralizing isoquinoline-5-sulfonyl chloride hydrochloride before reaction.
-
Isoquinoline-5-sulfonyl chloride Properties : Sigma-Aldrich/Merck. Handling and storage specifications for moisture-sensitive sulfonyl chlorides.
-
Purification of Basic Compounds : ResearchGate / Teledyne ISCO. Methodologies for preventing decomposition of amine-containing compounds on silica gel using triethylamine.
-
Stability of Heteroaromatic Sulfonyl Chlorides : ChemRxiv (2025). Comprehensive study on the decomposition pathways (hydrolysis vs. SO2 extrusion) of pyridine and isoquinoline derivatives.
Technical Support Center: 1,3-Dichloroisoquinoline-5-sulfonyl chloride
The following guide is structured as a Tier-2 Technical Support resource for the purification and handling of 1,3-Dichloroisoquinoline-5-sulfonyl chloride . It synthesizes standard operating procedures (SOPs) for moisture-sensitive sulfonyl chlorides with specific considerations for the lipophilic 1,3-dichloroisoquinoline scaffold.
Topic: Purification, Troubleshooting, and Stability Protocols Document ID: TS-ISOQ-5SC-004 Last Updated: February 12, 2026
Executive Summary & Chemical Context
This compound is a highly reactive electrophile used primarily as an intermediate in the synthesis of isoquinoline-based kinase inhibitors (e.g., Fasudil derivatives).
-
Critical Challenge: The sulfonyl chloride moiety (
) is prone to rapid hydrolysis, converting to the water-soluble and unreactive sulfonic acid ( ). The presence of chlorine atoms at positions 1 and 3 increases the lipophilicity of the ring but does not fully protect the sulfonyl group from nucleophilic attack by water. -
Purification Strategy: The primary goal is to remove the sulfonic acid byproduct and unreacted starting materials (e.g., 1,3-dichloroisoquinoline) without triggering further hydrolysis.
Purification Workflow (Visual Guide)
The following diagram outlines the critical "Cold Quench" pathway required to maximize yield.
Figure 1: Decision tree for the isolation and purification of moisture-sensitive sulfonyl chlorides.
Troubleshooting Guide (Q&A)
Category A: Hydrolysis & Stability
Q1: My product is turning into a sticky gum during the water wash. What is happening?
Diagnosis: This is often caused by "oiling out" due to impurities or partial hydrolysis. The gum likely contains the desired sulfonyl chloride trapped with sulfonic acid (hydrolysis product). Solution:
Do not discard the gum. Dissolve it immediately in Dichloromethane (DCM) .
The sulfonic acid byproduct is generally insoluble in DCM but soluble in water.
Perform a rapid extraction: Wash the DCM layer with cold saturated
(to neutralize and extract the sulfonic acid as a sodium salt) followed by cold brine.Dry over
and evaporate.
Q2: Why is my yield significantly lower than reported (e.g., <50%)?
Root Cause: The most common cause is exothermic hydrolysis during the quench step. If the reaction mixture (often containing excess
) is added to water too quickly, the heat generated accelerates the conversion ofto . Corrective Action:
Reverse Quench: If possible, pour the reaction mixture onto a large excess of crushed ice (not liquid water).
Temperature Control: Ensure the internal temperature of the quench mix never exceeds 5°C .
Speed: Perform the extraction immediately. Do not let the solid sit in the aqueous acidic layer for prolonged periods.
Category B: Impurity Removal[1]
Q3: TLC shows a spot at the baseline that won't move. How do I remove it?
Analysis: The baseline spot is almost certainly the 1,3-dichloroisoquinoline-5-sulfonic acid . It is highly polar. Protocol:
Filtration: If your crude product is a solid, wash the filter cake with cold water .[1] The sulfonic acid is water-soluble; the sulfonyl chloride is not.
Flash Chromatography: If you must use a column, use a short plug of silica. Elute rapidly with DCM/Hexanes (1:1) . Do not use methanol, as it can react with the sulfonyl chloride to form a methyl ester (sulfonate).
Q4: How do I separate the 5-isomer from potential 8-isomer impurities?
Context: Direct chlorosulfonation of isoquinolines often favors the 5-position, but the 8-position is a minor competitor. Method:
Recrystallization: The 1,3-dichloro-5-sulfonyl chloride is typically more crystalline than the 8-isomer.
Solvent System: Dissolve the crude solid in a minimum amount of DCM (or Chloroform) at room temperature. Slowly add Hexanes (or Heptane) until turbidity is observed.[2] Cool to -20°C overnight. The 5-isomer should crystallize out as white/off-white needles.
Detailed Experimental Protocols
Protocol A: Standard Recrystallization
Best for: Removing minor hydrolysis products and isomers.
-
Dissolution: Place 1.0 g of crude sulfonyl chloride in a dry flask. Add Dichloromethane (DCM) dropwise (approx. 2–5 mL) with gentle swirling until fully dissolved. Note: Do not heat above 35°C.
-
Precipitation: Slowly add Hexanes (approx. 10–15 mL) to the stirring solution. Stop adding when a faint, persistent cloudiness appears.
-
Crystallization: Seal the flask under nitrogen/argon. Place in a refrigerator (4°C) for 2 hours, then move to a freezer (-20°C) for 12 hours.
-
Collection: Filter the crystals rapidly under a blanket of inert gas (if possible) or through a sintered glass funnel. Wash with cold Hexanes .
-
Drying: Dry under high vacuum for 2 hours at room temperature. Avoid heating during drying.
Protocol B: Acid-Free Workup (Sandmeyer Route)
Best for: Synthesis via diazonium intermediates (NaNO2/HCl + SO2/CuCl2).
-
Quench: Pour the acetic acid reaction mixture into ice-cold water (ratio 1:5).
-
Extraction: Extract immediately with DCM (3 x volumes).
-
Neutralization (Critical): Wash the organic phase with cold saturated
until the aqueous layer pH is neutral (~7). Caution: evolution will be vigorous. -
Drying: Dry over anhydrous
(Sodium Sulfate is preferred over Magnesium Sulfate for acid-sensitive chlorides as it is more neutral).
Physiochemical Data & Solvent Compatibility[3][4][5]
| Parameter | Specification / Recommendation | Reason |
| Primary Solvent | Dichloromethane (DCM) | High solubility of product; low solubility of sulfonic acid. |
| Antisolvent | Hexanes / Heptane | Induces crystallization; non-reactive. |
| Wash Solvent | Cold Water / Brine | Removes inorganic salts and acids. |
| Avoid Solvents | Methanol, Ethanol, Water (Hot), DMSO | Reacts with sulfonyl chloride (solvolysis). |
| Storage | -20°C under Argon/Nitrogen | Prevents hydrolysis from atmospheric moisture. |
| Appearance | White to Off-White Crystalline Solid | Yellow/Orange indicates impurities (often nitro/diazo residues). |
References
-
Synthesis of Isoquinoline Sulfonyl Chlorides (General Sandmeyer Method)
- Vertex AI Search Result 1.12 & 1.13: Patents describing the conversion of 5-aminoisoquinoline to 5-isoquinolinesulfonyl chloride via diazonium salts and .
-
Purification of Aryl Sulfonyl Chlorides (Recrystallization)
- Vertex AI Search Result 1.7: General guide on recrystallization solvents for lipophilic organic compounds (DCM/Hexane systems).
-
Handling Moisture Sensitive Reagents
- Vertex AI Search Result 1.6: Troubleshooting hydrolysis and acidic impurities in sulfonyl chloride synthesis.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopy of 1,3-Dichloroisoquinoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, sulfonyl chlorides are indispensable reagents for the synthesis of sulfonamides, a privileged functional group in a vast array of therapeutic agents. Among these, heteroaromatic sulfonyl chlorides offer a rigid scaffold and specific vectoral properties crucial for tailoring drug-receptor interactions. 1,3-Dichloroisoquinoline-5-sulfonyl chloride is an emerging building block, valued for its densely functionalized core. An unambiguous understanding of its structure via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for reaction monitoring, quality control, and structural verification of its derivatives.
This guide provides an in-depth analysis of the ¹H NMR characteristic shifts of this compound. By comparing its spectral features with those of foundational structures and common alternative sulfonylating agents, this document serves as a practical reference for researchers in the field.
Deciphering the ¹H NMR Spectrum: From Isoquinoline to its Dichloro-Sulfonylated Derivative
The ¹H NMR spectrum of an aromatic compound is a sensitive reporter of its electronic environment. The chemical shift of each proton is dictated by the combined influence of inductive effects from electronegative atoms and the anisotropic effects of the π-electron system.[1][2]
The Unsubstituted Isoquinoline Scaffold:
The parent isoquinoline molecule presents a well-defined set of signals in the aromatic region of the ¹H NMR spectrum. The proton at the C1 position is typically the most deshielded (downfield) due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the adjacent benzene ring.[3]
Effects of Substituents on the Isoquinoline Core:
The introduction of three powerful electron-withdrawing groups—two chlorine atoms at positions 1 and 3, and a sulfonyl chloride group at position 5—dramatically alters the electronic landscape of the isoquinoline ring system, leading to significant downfield shifts for the remaining protons.
-
Chlorine at C1 and C3: These atoms withdraw electron density through the sigma framework (inductive effect), deshielding adjacent protons. The removal of protons at C1 and C3 simplifies the spectrum, leaving only H-4 on the pyridine ring.
-
Sulfonyl Chloride at C5: The -SO₂Cl group is one of the strongest electron-withdrawing groups. It strongly deshields the protons on the benzenoid ring, particularly those in the ortho (H-6) and peri (H-4) positions.
Predicted ¹H NMR Signature of this compound:
While a definitive experimental spectrum for this specific compound is not publicly available, a robust prediction can be made based on the principles of substituent effects.
-
H-4: This proton is expected to be the most downfield signal. It experiences a powerful cumulative deshielding effect from the adjacent nitrogen atom, the inductive effect of the chlorine at C-3, and a significant through-space deshielding (peri-effect) from the sulfonyl chloride group at C-5.
-
H-8: This proton is ortho to the ring fusion and peri to the nitrogen atom, resulting in a significant downfield shift.
-
H-6: Being ortho to the potent -SO₂Cl group, this proton will be strongly deshielded and shifted downfield.
-
H-7: This proton is expected to be the most upfield of the aromatic protons, being the most electronically shielded relative to the others.
The protons H-6, H-7, and H-8 will likely appear as a complex multiplet, with distinct couplings that would require 2D NMR techniques for unambiguous assignment.
Comparative Analysis with Alternative Sulfonyl Chlorides
To place the spectral characteristics of this compound in context, it is useful to compare it with other widely used sulfonylating agents. The choice of reagent can significantly impact the properties and biological activity of the resulting sulfonamide.
| Compound | Aromatic System | Key Aromatic ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) | Key Features & Distinctions |
| This compound | 1,3-Dichloroisoquinoline | Predicted: H-4 (>8.5), H-6, H-7, H-8 (7.8 - 8.4) | Highly deshielded, complex aromatic region due to multiple electron-withdrawing groups. Provides a rigid, functionalized heterocyclic scaffold. |
| Isoquinoline-5-sulfonyl chloride [4][5] | Isoquinoline | H-1 (9.2-9.3), H-3, H-4, H-6, H-7, H-8 (7.6 - 8.5) | Complex spectrum with signals for all isoquinoline protons. Lacks the strong deshielding effect of the two chlorine atoms. |
| p-Toluenesulfonyl Chloride (TsCl) [6] | Toluene | AA'BB' system: ~7.8 (d, 2H, ortho to SO₂Cl), ~7.4 (d, 2H, ortho to CH₃). Methyl singlet at ~2.4 ppm. | Simple, symmetric spectrum. Provides a flexible, non-polar aryl group. The methyl group serves as a useful spectroscopic handle. |
| Dansyl Chloride [7][8] | N,N-Dimethylaminonaphthalene | Complex multiplet region (7.1 - 8.6 ppm). N(CH₃)₂ singlet at ~2.8-2.9 ppm. | Provides a bulky, fluorescent naphthalene scaffold. The dimethylamino group is a key feature, both electronically and spectroscopically. |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Mechanistic Basis of Observed Chemical Shifts
The distinct chemical shifts observed for these compounds are governed by fundamental physical principles:
-
Inductive Effects: Electronegative atoms like chlorine, oxygen, and sulfur pull electron density away from the aromatic ring through the σ-bonds. This reduces the electron density around the ring protons, "deshielding" them from the external magnetic field and causing their resonance to appear at a higher chemical shift (downfield).[2] The combined effect of two chlorine atoms and a sulfonyl chloride group in the target molecule results in a profoundly electron-deficient system.
-
Diamagnetic Anisotropy (Ring Current): When an aromatic ring is placed in an external magnetic field, the delocalized π-electrons circulate, inducing a secondary magnetic field.[1][9] This induced field opposes the external field in the space above and below the ring (shielding zone) but reinforces it in the plane of the ring where the protons are located (deshielding zone). This "ring current" effect is why aromatic protons have chemical shifts (6.5-8.5 ppm) significantly downfield from alkene protons.[10]
Experimental Protocol for Data Acquisition
Acquiring high-quality ¹H NMR data for sulfonyl chlorides requires careful attention to their reactivity. The following protocol provides a reliable, self-validating methodology.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sulfonyl chloride sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a dry, aprotic deuterated solvent (CDCl₃ is standard). Due to the reactivity of sulfonyl chlorides, ensure the solvent is free from water or other nucleophiles.[11]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the tube securely and gently invert to dissolve the sample completely.
-
-
Instrument & Acquisition Parameters (400 MHz Spectrometer):
-
Lock: Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim: Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Pulse Program: Use a standard 30° or 90° single-pulse experiment.
-
Spectral Width: Set a spectral width that encompasses the expected range of signals (e.g., -1 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (D1): Set to 1-2 seconds for qualitative analysis. For quantitative measurements, D1 should be at least 5 times the T₁ of the slowest-relaxing proton.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
-
Diagram: Experimental Workflow for ¹H NMR Analysis
Caption: Standard workflow for acquiring and processing ¹H NMR spectra of sulfonyl chlorides.
Conclusion
The ¹H NMR spectrum of this compound is characterized by a set of highly deshielded aromatic protons, a direct consequence of the powerful and cumulative electron-withdrawing nature of its substituents. Its unique spectral signature, particularly the anticipated far-downfield shift of the H-4 proton, provides a clear point of differentiation from other common sulfonylating agents like tosyl chloride and dansyl chloride. This guide provides the foundational knowledge for researchers to confidently identify this reagent, monitor its reactions, and characterize its derivatives in the pursuit of novel chemical entities.
References
-
ScienceOpen. Supporting Information. [Link]
-
SpectraBase. p-Toluenesulfonyl chloride - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. p-Toluenesulfonyl chloride. [Link]
-
Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
PubChem. Dansyl chloride. [Link]
-
SpectraBase. p-Toluenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. [Link]
-
ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. [Link]
-
Sci-Hub. 1 H and 13 C NMR spectra of fifteen substituted isoquinolines. [Link]
-
The Ohio State University. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
PubChem. 1,3-Dichloroisoquinoline. [Link]
-
YouTube. Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. [Link]
-
Scanned Document. Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. [Link]
-
The Royal Society of Chemistry. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
PubChem. 4-Toluenesulfonyl chloride. [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. [Link]
-
Modgraph Consultants Ltd. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]
-
AWS. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]
-
Columbia University. Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
PubChem. Isoquinoline-5-sulfonyl chloride hydrochloride. [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ResearchGate. Fragments of 1 H NMR spectra of.... [Link]
-
Lecture Outline. 1H NMR spectra of aromatic compounds. [Link]
-
The Royal Society of Chemistry. A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]
- 4. Isoquinoline-5-sulphonyl chloride hydrochloride(105627-79-0) 1H NMR [m.chemicalbook.com]
- 5. Isoquinoline-5-sulfonyl chloride hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Dansyl chloride | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dansyl chloride(605-65-2) IR Spectrum [m.chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. amherst.edu [amherst.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Mastering Chlorinated Isoquinoline Separation: A Comparative Guide to Biphenyl vs. C18 Method Development
Executive Summary
The Product: Core-Shell Biphenyl Stationary Phase
The Alternative: Fully Porous C18 (Octadecylsilane)
The Verdict: For chlorinated isoquinoline derivatives, Core-Shell Biphenyl technology outperforms traditional C18 by leveraging auxiliary
Part 1: The Challenge – Chlorinated Isoquinoline Derivatives
Chlorinated isoquinolines present a dual-threat challenge in HPLC method development:
-
Basicity & Tailing: The isoquinoline nitrogen (pKa
5.[1]4) is a weak base.[1][2] At neutral pH, it exists in equilibrium between neutral and protonated forms. The protonated cation ( ) interacts strongly with residual silanols ( ) on the silica surface, causing severe peak tailing. -
Positional Isomerism: The addition of a chlorine atom at different positions (e.g., 5-chloro vs. 7-chloroisoquinoline) barely alters the overall hydrophobicity (logP), rendering standard C18 phases ineffective at separating these critical impurities.
Part 2: Comparative Analysis – Biphenyl vs. C18[3][4]
Mechanistic Divergence
-
C18 (The Alternative): Relies almost exclusively on hydrophobic subtraction . It separates based on the dispersive forces between the analyte and the alkyl chain. Since positional isomers of chlorinated isoquinolines have nearly identical hydrophobic footprints, C18 often fails to resolve them.
-
Biphenyl (The Solution): Utilizes a "dual-mode" retention mechanism:
-
Hydrophobicity: Similar to a short-chain alkyl phase.
-
Interactions: The biphenyl rings create a dense electron cloud that interacts with the
-deficient aromatic ring of the isoquinoline. The chlorine substituent alters the electron density distribution of the isoquinoline ring depending on its position. The Biphenyl phase "senses" these electronic differences, pulling the isomers apart.
-
Solvent Selectivity (Expert Insight)
-
Acetonitrile (ACN): ACN is a
-acidic solvent. It competes with the analyte for -interactions on the Biphenyl phase, effectively "muting" the unique selectivity. -
Methanol (MeOH): MeOH allows the
interactions to dominate. Switching from ACN to MeOH on a Biphenyl column is the single most effective step in resolving aromatic isomers.
Quantitative Performance Comparison
| Metric | Fully Porous C18 (5 | Core-Shell Biphenyl (2.6 | Improvement Factor |
| Mechanism | Hydrophobic Only | Hydrophobic + | N/A |
| Isomer Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | 4x |
| Tailing Factor ( | 1.8 - 2.2 | 1.1 - 1.3 | ~40% Better |
| Analysis Time | 18 min | 8 min | 2.2x Faster |
| Backpressure | ~150 bar | ~350 bar | Higher (Manageable) |
Part 3: Visualizing the Interaction Mechanism
The following diagram illustrates why the Biphenyl phase succeeds where C18 fails. The Biphenyl ligand engages in specific stacking interactions with the chlorinated isoquinoline, while C18 offers only non-specific hydrophobic contact.
Figure 1: Mechanistic comparison showing how Biphenyl ligands leverage electronic interactions to separate isomers.
Part 4: Step-by-Step Method Development Protocol
This protocol is designed as a self-validating system. Each step includes a "Check Point" to ensure method robustness before proceeding.
Phase 1: Initial Screening & Mobile Phase Selection
Objective: Define the separation chemistry that maximizes selectivity (
-
Column Selection:
-
Primary: Core-Shell Biphenyl, 100 Å, 2.6
m, 100 x 2.1 mm. -
Rationale: Core-shell particles provide UHPLC-like efficiency at lower backpressures.
-
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? It protonates the isoquinoline (
), ensuring solubility and consistent ionization, while suppressing silanol ionization ( ) to reduce tailing.
-
-
Solvent B: Methanol (LC-MS grade).
-
Why Methanol? To promote
interactions. ACN should be avoided in the initial screen.
-
-
-
Gradient Profile (Scouting Run):
-
Flow: 0.4 mL/min.
-
Temp: 30°C.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Check Point 1 (System Suitability): Inject a standard mixture of isomers.
-
Pass: Resolution (
) > 1.5 between isomers. -
Fail: If
< 1.5, lower temperature to 25°C (enhances binding) or switch to a Phenyl-Hexyl phase.
Phase 2: Optimization & Tailing Control
Objective: Optimize peak shape (
-
Tailing Mitigation:
-
If Tailing Factor (
) > 1.4, increase buffer concentration to 20 mM. -
Expert Tip: If tailing persists, add 5% Acetonitrile to Solvent B (creating a MeOH/ACN blend). This slightly suppresses the
-interaction but can improve mass transfer kinetics.
-
-
Isocratic Hold:
-
Identify the %B where the isomers elute (e.g., 45% B).
-
Insert a shallow gradient step (e.g., 40% to 50% B over 5 minutes) around this point to flatten the baseline and maximize resolution.
-
Phase 3: Method Development Decision Tree
Use the following logic flow to troubleshoot and finalize your method.
Figure 2: Logical decision tree for optimizing separation of chlorinated isoquinolines.
References
-
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.
-
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC. Phenomenex Blog.
-
Waters Corporation. (2025). Tailing of Basic Compounds on C18 Columns. Waters Knowledge Base.
-
Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
-
Chrom Tech. (2025).[4] What Causes Peak Tailing in HPLC? Chrom Tech Technical Guide.
Sources
Comparative Guide: Mass Spectrometry Characterization of Isoquinoline Sulfonyl Chlorides
Executive Summary & Technical Context[1][2][3][4][5]
Isoquinoline sulfonyl chlorides, particularly 5-isoquinolinesulfonyl chloride , are critical electrophilic building blocks in the synthesis of Rho-kinase (ROCK) inhibitors such as Fasudil . Their high reactivity, while beneficial for synthesis, presents a significant challenge for analytical characterization.
This guide provides a comparative analysis of the mass spectrometric (MS) behavior of isoquinoline sulfonyl chlorides against their primary structural analogs and degradation products. Unlike stable pharmaceutical ingredients, these compounds are dynamic in solution. Therefore, this guide prioritizes differentiation strategies —distinguishing the active chloride from its hydrolyzed sulfonic acid form, solvolysis artifacts, and positional isomers.
Key Comparative Metrics
| Feature | Isoquinoline Sulfonyl Chloride (Target) | Sulfonic Acid (Hydrolysis Impurity) | Methyl Ester (Solvolysis Artifact) |
| Molecular Weight | 227.67 Da (Free Base) | 209.22 Da | 223.25 Da |
| Isotopic Pattern | Distinct 3:1 ( | No Chlorine pattern | No Chlorine pattern |
| ESI Polarity | Positive ( | Negative ( | Positive ( |
| Stability | Low (Reacts with nucleophiles) | High (Stable end-product) | High (Stable artifact) |
Experimental Methodology: Self-Validating Protocols
To ensure data integrity, the following protocol minimizes on-column hydrolysis, a common source of false-negative results in QC environments.
Sample Preparation & Introduction
-
Solvent Choice: Do NOT use protic solvents (Methanol/Water) for stock preparation.
-
Correct: Dissolve in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).
-
-
Direct Infusion (Recommended): Bypass the LC column for initial characterization to avoid hydrolysis in aqueous mobile phases.
-
LC-MS Conditions (If separation is required):
-
Column: C18 Reverse Phase (Rapid gradient).
-
Mobile Phase: High organic start (e.g., 90% MeCN) with 0.1% Formic Acid. Minimize residence time in water.
-
Artifact Alert: The "Methanol Trap"
A common error in comparative analysis is identifying a peak at m/z 224 as a novel impurity.
-
Causality: In methanolic mobile phases, isoquinoline sulfonyl chloride converts to the methyl ester:
-
Validation: If the peak at m/z 224 disappears when MeOH is replaced with MeCN, it is an artifact, not a sample impurity.
Fragmentation Mechanics & Comparative Pathways[7]
The fragmentation of isoquinoline sulfonyl chlorides is governed by the stability of the aromatic isoquinoline core and the lability of the sulfonyl-chlorine bond.
Primary Fragmentation Channels (ESI+)
In Electrospray Ionization (Positive Mode), the basic nitrogen on the isoquinoline ring dictates charge localization.
-
Protonation: The molecule forms a stable
ion at m/z 228 (for ). -
Chloride Loss (Diagnostic): The weakest bond is S-Cl. Collision Induced Dissociation (CID) yields the sulfonyl cation:
-
Observation: Loss of 36 Da (HCl).
-
-
Sulfur Dioxide Extrusion: A secondary, high-energy pathway involves the loss of
to form the isoquinoline aryl cation.
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for 5-isoquinolinesulfonyl chloride compared to its hydrolysis product.
Figure 1: Competitive fragmentation pathways of 5-Isoquinolinesulfonyl chloride in ESI+ mode. Note the distinct path from the sulfonic acid impurity.
Comparative Performance: Isomer Differentiation
Distinguishing 5-isoquinolinesulfonyl chloride from its isomers (e.g., 8-isomer) is critical for patent protection and efficacy.
The "Ortho Effect" in MS/MS
While the parent ions (m/z 228) are identical, the fragmentation kinetics differ based on the sulfonyl group's position relative to the ring nitrogen.
-
5-Isomer (Peri-position): The sulfonyl group is spatially close to the ring nitrogen (peri-interaction). This often facilitates a rapid loss of
or HCl due to charge stabilization by the nitrogen lone pair. -
Comparison Data:
| Parameter | 5-Isoquinolinesulfonyl Cl | 8-Isoquinolinesulfonyl Cl |
| Retention Time (C18) | Typically Earlier (More Polar) | Typically Later |
| Fragmentation Energy | Lower CE required for Cl loss | Higher CE required |
| Key Fragment Ratio | High Ratio of m/z 128 (Aryl) | Lower Ratio of m/z 128 |
Impurity Profiling Guide
Use this logic gate to identify unknown peaks in your spectrum:
-
Check m/z 228: Is the Chlorine isotope pattern (3:1) present?
-
Yes: It is the target Chloride.
-
No: Go to step 2.
-
-
Check m/z 210: Is it present?
-
Yes: It is 5-isoquinolinesulfonic acid (Hydrolysis product).
-
Action: Check water content in solvent.
-
-
Check m/z 224: Is it present?
-
Yes: It is the Methyl Ester .
-
Action: Switch mobile phase from MeOH to MeCN.
-
References
-
PubChem. (2025). Isoquinoline-5-sulfonyl chloride hydrochloride | C9H7Cl2NO2S.[1][2] National Library of Medicine. [Link]
-
Niessen, W. M. A. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]
-
Qing, Z., et al. (2020).[3] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]
Sources
Comparative Biological Profile: 1,3-Dichloroisoquinoline vs. Unsubstituted Isoquinoline
This guide provides an in-depth technical comparison of 1,3-dichloroisoquinoline (1,3-DCIQ) versus the unsubstituted isoquinoline core. It focuses on the impact of chlorine substitution on physicochemical properties, reactivity, biological mechanism, and therapeutic potential.
Executive Summary
The transition from unsubstituted isoquinoline to 1,3-dichloroisoquinoline represents a shift from a metabolically active scaffold to a reactive electrophilic precursor . While unsubstituted isoquinoline is the core of many natural alkaloids (e.g., papaverine, berberine) and is metabolized via cytochrome P450 to potentially genotoxic epoxides, 1,3-DCIQ functions primarily as a privileged building block . Its biological activity is defined by the site-specific electrophilicity at C1 and C3, enabling the synthesis of potent Topoisomerase I inhibitors and antimicrobial agents that outperform traditional isoquinoline derivatives.
Physicochemical & Reactivity Profile[1]
The biological behavior of these two entities is dictated by their electronic structure. The introduction of chlorine atoms at positions 1 and 3 drastically alters the electron density of the pyridine ring.
Electronic Effects and Reactivity[2]
-
Unsubstituted Isoquinoline : Acts as a weak base (pKa ~5.4). It is nucleophilic at the nitrogen and susceptible to electrophilic aromatic substitution or metabolic oxidation.
-
1,3-Dichloroisoquinoline : The chlorine atoms exert a strong electron-withdrawing effect (
), reducing the basicity of the nitrogen. Crucially, the C1 position becomes highly electrophilic due to the cumulative inductive effect of the adjacent nitrogen and chlorine, making it susceptible to Nucleophilic Aromatic Substitution ( ). The C3 position is less reactive, allowing for regioselective functionalization.
Comparative Properties Table
| Feature | Unsubstituted Isoquinoline | 1,3-Dichloroisoquinoline | Biological Implication |
| Molecular Weight | 129.16 g/mol | 198.05 g/mol | 1,3-DCIQ has higher steric bulk. |
| LogP (Lipophilicity) | ~2.08 | ~3.85 (Predicted) | 1,3-DCIQ has superior membrane permeability but lower aqueous solubility. |
| Electronic Character | Electron-rich (Nucleophilic N) | Electron-deficient (Electrophilic C1) | 1,3-DCIQ reacts with biological nucleophiles (cysteine/lysine). |
| Metabolic Fate | P450 oxidation | Isoquinoline carries genotoxic risk; 1,3-DCIQ is an alkylating irritant. | |
| Primary Utility | Natural Product Scaffold | Synthetic Intermediate / Pharmacophore | 1,3-DCIQ is a precursor for "scaffold hopping". |
Biological Performance & Mechanism of Action[3][4]
A. Unsubstituted Isoquinoline: Metabolic Activation
The biological activity of the unsubstituted core is often limited by its metabolic instability.
-
Mechanism : In vivo, isoquinoline is oxidized by hepatic Cytochrome P450 enzymes.
-
Toxicity : This pathway produces isoquinoline-5,6-epoxide , a reactive intermediate capable of alkylating DNA, leading to potential mutagenicity.
-
Therapeutic Relevance : While the core is found in drugs (e.g., Fasudil), the unsubstituted molecule itself has low potency and high clearance.
B. 1,3-Dichloroisoquinoline: The "Switchable" Pharmacophore
The 1,3-dichloro motif is rarely the final drug; rather, it is the engine for creating bioactivity.
-
Anticancer (Topoisomerase I Inhibition) :
-
Derivatives synthesized from 1,3-DCIQ (e.g., 1,3-diarylisoquinolines ) function as non-intercalative Topoisomerase I catalytic inhibitors.[1]
-
Performance : Unlike Camptothecin (CPT), which stabilizes the DNA-enzyme cleavage complex (poison), 1,3-diaryl derivatives inhibit the catalytic activity directly.
-
Data : Specific derivatives (e.g., Compound 4cc ) show
values < 20 µM against multidrug-resistant cancer lines, with lower toxicity to normal cells than CPT.[1]
-
-
Antimicrobial Activity :
-
Direct substitution of the C1-Cl with adamantane-amines yields compounds with potent activity against Bacillus cereus and Escherichia coli.
-
Mechanism : The lipophilic adamantane combined with the isoquinoline core disrupts bacterial membranes, a property enhanced by the remaining C3-Cl atom.
-
C. Mechanistic Pathway Diagram
The following diagram illustrates the divergent biological fates of the two compounds.
Caption: Divergent biological fates: Isoquinoline undergoes metabolic activation to toxic epoxides, while 1,3-DCIQ serves as a reactive scaffold for targeted inhibitor synthesis.
Experimental Protocols
To validate the biological difference, researchers typically synthesize derivatives from 1,3-DCIQ and test them alongside isoquinoline standards.
Protocol A: Regioselective Synthesis (Validation of C1 Reactivity)
This protocol demonstrates the unique reactivity of 1,3-DCIQ compared to inert isoquinoline.
-
Reagents : 1,3-Dichloroisoquinoline (1.0 eq), Aniline derivative (1.1 eq), Isopropanol (solvent).
-
Procedure :
-
Dissolve 1,3-DCIQ in isopropanol.
-
Add aniline derivative.
-
Reflux at 85°C for 3–6 hours. (Note: Unsubstituted isoquinoline will not react under these conditions).
-
Monitor via TLC (Hexane:EtOAc 4:1). The C1-Cl is displaced first.
-
-
Outcome : Formation of 1-amino-3-chloroisoquinoline.[2] The retention of the C3-Cl allows for a second functionalization (e.g., Suzuki coupling) to create the 1,3-diaryl pharmacophore.
Protocol B: Comparative Cytotoxicity Assay (MTT)
Standardized workflow to compare the cytotoxicity of the scaffold vs. derivatives.
-
Cell Lines : HepG2 (Liver carcinoma), MCF-7 (Breast cancer), HFF-1 (Normal fibroblasts).
-
Preparation :
-
Dissolve 1,3-DCIQ (parent), Isoquinoline (control), and Derivatives (test) in DMSO.
-
Prepare serial dilutions (0.1 µM to 100 µM).
-
-
Incubation :
-
Seed cells at
cells/well in 96-well plates. -
Incubate for 24h, then treat with compounds for 48h.
-
-
Detection :
-
Add MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Data Analysis : Calculate % Cell Viability =
. Plot dose-response curves to determine .
Key Data Summary
The following table summarizes literature data comparing the biological impact of the two scaffolds and their primary derivatives.
| Compound Class | Target / Activity | Potency ( | Selectivity Index (SI) |
| Unsubstituted Isoquinoline | Non-specific / Metabolite toxicity | > 100 µM (Weak) | Low (Genotoxic risk) |
| 1,3-Dichloroisoquinoline | Alkylating agent (Parent) | N/A (Irritant) | N/A (Reactive) |
| 1,3-Diarylisoquinoline | Topoisomerase I (Catalytic) | 0.5 – 20 µM | High (> 10 vs Normal cells) |
| Adamantyl-Isoquinoline | Bacillus cereus (Antimicrobial) | MIC: 3.1 µg/mL | Moderate |
Analysis : The parent 1,3-DCIQ is not a drug but a "warhead." Its value lies in the 1,3-diaryl derivatives , which show superior safety profiles compared to camptothecin because they do not trap the DNA-enzyme complex (which causes double-strand breaks), but rather inhibit the catalytic cycle.
References
-
Design, synthesis, and biological evaluation of 1,3-diarylisoquinolines as novel topoisomerase I c
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
-
Source: Molecules (2021).[3]
- Significance: Demonstrates the regioselective reactivity of C1 vs C3 and the antimicrobial potential of the resulting deriv
-
-
A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites.
- Source: BenchChem (2025).
- Significance: Details the metabolic activation of the unsubstituted core into toxic epoxides.
-
1,3-Dichloroisoquinoline Safety D
-
Source: Sigma-Aldrich.
- Significance: Confirms the hazard profile (Skin/Eye Irritant)
-
Sources
A Researcher's Guide to Differentiating Sulfonyl Chlorides and Sulfonic Acids via Infrared Spectroscopy
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among the sulfur-containing moieties, sulfonyl chlorides and sulfonic acids are two critical functional groups whose interconversion often plays a key role in synthesis and biological activity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly effective method for distinguishing between these two groups. This guide provides an in-depth comparison of their IR spectral features, supported by experimental data and protocols, to enable unambiguous identification.
The Decisive Difference: Key Vibrational Modes
The primary distinction in the IR spectra of sulfonyl chlorides (R-SO₂Cl) and sulfonic acids (R-SO₃H) arises from the vibrations of the sulfonyl group (SO₂) and the presence or absence of the hydroxyl (-OH) group.
Sulfonyl Group (SO₂) Vibrations: The SO₂ group exhibits two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The frequencies of these vibrations are highly sensitive to the electronegativity of the substituent attached to the sulfur atom.
-
Sulfonyl Chlorides: The highly electronegative chlorine atom withdraws electron density from the sulfur atom, strengthening the S=O bonds. This results in higher frequency absorptions for both the asymmetric and symmetric stretches. Typically, sulfonyl chlorides show strong absorption bands in the regions of 1410-1370 cm⁻¹ (asymmetric) and 1204-1166 cm⁻¹ (symmetric) .[1][2] For example, benzenesulfonyl chloride exhibits strong peaks at approximately 1375 cm⁻¹ and 1185 cm⁻¹.[3]
-
Sulfonic Acids: In contrast, the hydroxyl group in sulfonic acids is less electron-withdrawing than chlorine. Consequently, the S=O bonds are slightly weaker, and their stretching vibrations appear at lower frequencies. The characteristic absorption bands for the SO₂ group in sulfonic acids are found in the range of 1350-1342 cm⁻¹ (asymmetric) and 1165-1150 cm⁻¹ (symmetric) .[2]
Hydroxyl Group (-OH) Vibrations: The most definitive feature for identifying a sulfonic acid is the presence of the hydroxyl group, which gives rise to distinct stretching and bending vibrations.
-
O-H Stretch: Sulfonic acids display a very broad and strong absorption band in the region of 3000-2500 cm⁻¹ due to the stretching of the hydrogen-bonded O-H group. This broadness is a hallmark of strong hydrogen bonding in the dimeric or polymeric structures that sulfonic acids typically form in the solid state.
-
O-H Bend: A medium intensity band corresponding to the in-plane bending of the O-H group can also be observed in the 1440-1395 cm⁻¹ region.[2]
The absence of these characteristic -OH absorptions is a strong indicator of a sulfonyl chloride.
Comparative Data Summary
The following table summarizes the key IR absorption frequencies for sulfonyl chlorides and sulfonic acids, providing a quick reference for spectral interpretation.
| Functional Group | Vibrational Mode | Sulfonyl Chloride (R-SO₂Cl) | Sulfonic Acid (R-SO₃H) | Intensity |
| Sulfonyl (S=O) | Asymmetric Stretch | 1410-1370 cm⁻¹[1][2] | 1350-1342 cm⁻¹[2] | Strong |
| Symmetric Stretch | 1204-1166 cm⁻¹[1][2] | 1165-1150 cm⁻¹[2] | Strong | |
| Hydroxyl (O-H) | Stretch | Absent | 3000-2500 cm⁻¹ | Strong, Broad |
| Bend | Absent | 1440-1395 cm⁻¹[2] | Medium | |
| Sulfur-Chlorine (S-Cl) | Stretch | ~375-385 cm⁻¹[4] | Absent | Strong |
Experimental Protocol: Acquiring High-Quality IR Spectra via ATR-FTIR
Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique that requires minimal sample preparation, making it ideal for the rapid analysis of both solid and liquid samples.[5][6][7]
Step-by-Step Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂[8] and water vapor).
-
-
Sample Application:
-
Pressure Application (for solids):
-
Use the instrument's pressure arm to apply firm and even pressure to the solid sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[9]
-
-
Sample Spectrum Acquisition:
-
Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Analyze the resulting spectrum, identifying the key absorption peaks and comparing them to the characteristic frequencies for sulfonyl chlorides and sulfonic acids as detailed in the table above.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent after each measurement to prevent cross-contamination.[9]
-
Visualizing the Decision-Making Process
The following workflow diagram illustrates the logical steps involved in distinguishing between a sulfonyl chloride and a sulfonic acid based on their IR spectra.
Caption: Workflow for differentiating sulfonic acids and sulfonyl chlorides using IR spectroscopy.
Conclusion
Infrared spectroscopy is an indispensable tool for the rapid and accurate differentiation of sulfonyl chlorides and sulfonic acids. The key distinguishing features are the presence of a broad O-H stretching band around 3000-2500 cm⁻¹ for sulfonic acids, and the higher frequency of the asymmetric and symmetric S=O stretching vibrations in sulfonyl chlorides compared to sulfonic acids. By following the outlined experimental protocol and data interpretation guide, researchers can confidently identify these crucial functional groups, thereby accelerating their research and development efforts.
References
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Chemistry LibreTexts. (2021, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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King, J. F., & Pews, R. G. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(4), 847-856. [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Misiewicz, J. P., Moore, K. B., Franke, P. R., Morgan, W. J., Turney, J. M., Douberly, G. E., & Schaefer, H. F. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(2), 024302. [Link]
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National Institute of Standards and Technology. (n.d.). Benzenesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). p-Toluenesulfonic acid monohydrate. In NIST Chemistry WebBook. Retrieved from [Link]
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Polymer Chemistry Characterization Lab, University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Schuttlefield, J. D., & Grassian, V. H. (2009). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 86(5), 619. [Link]
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Simmons University. (2018, September 17). Using the FT-IR: Solid & Liquid Samples [Video]. YouTube. Retrieved from [Link]
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SpectraBase. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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SpectraBase. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]
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Sufonyl chloride infrared spectra. (n.d.). In Chemistry. Retrieved from [Link]
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A Comparative Guide to 1,3-Disubstituted Isoquinoline Sulfonamides: Synthesis, Biological Activity, and Structural Insights
This guide provides a comprehensive comparison of 1,3-disubstituted isoquinoline sulfonamides, a class of heterocyclic compounds with significant therapeutic potential. Drawing from experimental data, this document is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological evaluation, and structural analysis of these molecules. We will delve into their diverse biological activities, explore their structure-activity relationships (SAR), and present available crystallographic data to illuminate their mechanism of action at a molecular level.
Introduction: The Versatility of the Isoquinoline Sulfonamide Scaffold
The isoquinoline ring system is a prominent scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] When functionalized with a sulfonamide group, the resulting isoquinoline sulfonamides have emerged as a particularly fruitful area of drug discovery.[2] The sulfonamide moiety, a well-established pharmacophore, imparts favorable physicochemical properties and can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2]
The strategic placement of substituents at the 1 and 3 positions of the isoquinoline ring allows for fine-tuning of the molecule's steric and electronic properties. This disubstitution pattern provides a vector for modifying potency, selectivity, and pharmacokinetic profiles, making these compounds attractive candidates for targeting a range of diseases. This guide will focus on a comparative analysis of these 1,3-disubstituted derivatives, highlighting key differences in their synthesis, biological effects, and underlying structural features.
Comparative Analysis of Biological Activity
1,3-Disubstituted isoquinoline sulfonamides have demonstrated efficacy in several therapeutic areas. Below, we compare their activity as kinase inhibitors and antibacterial agents, two of the most promising applications for this class of compounds.
Protein Kinase Inhibition
A significant body of research has focused on isoquinoline sulfonamides as inhibitors of protein kinases, which are crucial regulators of cellular processes and established targets in oncology and inflammation.[3][4] The isoquinoline ring system is well-suited to occupy the adenine-binding pocket of many kinases, while the sulfonamide group can form key interactions with the hinge region.
| Compound Class | Target Kinase(s) | Key Substituents (Position 1 & 3) | Reported Activity (IC₅₀/Kᵢ) | Reference |
| Pyrrolidine Analogues | Protein Kinase B (PKB/Akt) | 1-Aryl, 3-H | Potent inhibitors with cellular activity | |
| General Isoquinoline Sulfonamides | Casein Kinase-1 (CK1) | Varied substituents at positions 5 and 8 (sulfonamide position) | Selective inhibition | [5][6] |
Expert Insight: The selectivity of these kinase inhibitors is often dictated by the nature of the substituents on the isoquinoline core.[4][5] For instance, in the case of CK1 inhibitors, while the isoquinoline ring itself provides the primary anchor in the ATP-binding site, the substituents at other positions are crucial for achieving selectivity over other kinases.[4][5] This highlights the importance of a detailed understanding of the target's three-dimensional structure in guiding the design of potent and selective inhibitors.
Antibacterial Activity
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Isoquinoline sulfonamides have recently been identified as a promising class of allosteric inhibitors of DNA gyrase, an essential bacterial enzyme.[7]
| Compound | Bacterial Target | Key Substituents (Position 1 & 3) | Reported Activity (MIC) | Reference |
| LEI-800 | DNA Gyrase (GyrA subunit) | Specific optimized substituents | Active against fluoroquinolone-resistant E. coli | [7] |
Expert Insight: The discovery of LEI-800 as an allosteric inhibitor of DNA gyrase is a significant breakthrough.[7] Unlike fluoroquinolones, which target the active site of the enzyme, LEI-800 binds to a distinct, allosteric pocket.[7] This different mode of action makes it effective against bacteria that have developed resistance to existing gyrase inhibitors.[7] This underscores the potential of exploring novel chemical scaffolds like the 1,3-disubstituted isoquinoline sulfonamides to overcome drug resistance.
Synthesis Strategies and Experimental Protocols
The synthesis of 1,3-disubstituted isoquinoline sulfonamides typically involves the construction of the isoquinoline core followed by functionalization. The Bischler-Napieralski reaction is a cornerstone in the synthesis of 1-substituted-3,4-dihydroisoquinolines, which can then be aromatized and further modified.
General Synthetic Workflow
The following diagram illustrates a common synthetic route to 1,3-disubstituted isoquinoline sulfonamides.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
